Product packaging for 4-Bromo-3-formylbenzonitrile(Cat. No.:CAS No. 89003-95-2)

4-Bromo-3-formylbenzonitrile

Cat. No.: B1291470
CAS No.: 89003-95-2
M. Wt: 210.03 g/mol
InChI Key: BFXZVSRDZFPABM-UHFFFAOYSA-N
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Description

4-Bromo-3-formylbenzonitrile is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO B1291470 4-Bromo-3-formylbenzonitrile CAS No. 89003-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-formylbenzonitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZVSRDZFPABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626636
Record name 4-Bromo-3-formylbenzonitrile
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Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89003-95-2
Record name 4-Bromo-3-formylbenzonitrile
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Record name 4-bromo-3-formylbenzonitrile
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Foundational & Exploratory

4-Bromo-3-formylbenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile

CAS Number: 89003-95-2

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₄BrNO.[1] Its structure incorporates a benzonitrile core with bromo and formyl (aldehyde) substituents, making it a versatile building block for a variety of chemical transformations. The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 89003-95-2[2]
Molecular Formula C₈H₄BrNO[1]
Molecular Weight 210.03 g/mol [1]
Appearance Solid[1]
Melting Point 149-151 °CECHEMI
Boiling Point 254 °CECHEMI
Density 1.659 g/cm³ECHEMI
Flash Point 107 °CECHEMI
Solubility Information not readily available
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][1]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common method involves the oxidation of the corresponding methyl group of 4-bromo-3-methylbenzonitrile. Below is a representative experimental protocol.

Protocol 1: Synthesis of this compound from 4-bromo-3-methylbenzonitrile

This synthesis involves a two-step process: bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Bromination of 4-bromo-3-methylbenzonitrile

  • Dissolve 4-bromo-3-methylbenzonitrile (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (NBS) (8.81 g, 49.5 mmol) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (414 mg, 5 mol%).

  • Reflux the reaction mixture for 3 hours.

  • After cooling, add water and extract the product with chloroform.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzonitrile.

Step 2: Hydrolysis to this compound

  • To the crude product from Step 1, add dimethylformamide (DMF) (150 mL) and sodium acetate (20.5 g, 250 mmol).

  • Stir the mixture overnight at 80°C.

  • After the reaction, add water and extract with ether.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • To the residue, add methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) and stir for 1 hour at room temperature.

  • Concentrate the mixture to approximately one-third of its volume.

  • Add water and hydrochloric acid, then extract with ethyl acetate.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the residue by silica gel column chromatography to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its bromo and formyl groups provide handles for a variety of cross-coupling and derivatization reactions.

Suzuki-Miyaura Coupling Reactions

The bromo substituent on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceutical drugs.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Role in the Synthesis of Pharmaceutical Agents

This compound is a key building block in the synthesis of various pharmaceutical agents, including inhibitors of fibroblast growth factor receptor 1 (FGFR1), which are being investigated for the treatment of non-small cell lung cancer.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and its connection to a signaling pathway.

G cluster_synthesis Synthesis of a Biaryl Compound via Suzuki Coupling This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Biaryl Product

Synthetic workflow for a Suzuki coupling reaction.

G cluster_pathway FGFR1 Signaling Pathway Inhibition FGF Fibroblast Growth Factor FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates Downstream Signaling MAPK/ERK PI3K/AKT FGFR1->Downstream Signaling Phosphorylates Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival Promotes FGFR1 Inhibitor FGFR1 Inhibitor (Synthesized using This compound derivative) FGFR1 Inhibitor->FGFR1 Blocks Activation

Inhibition of the FGFR1 signaling pathway.

References

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential applications of 4-Bromo-3-formylbenzonitrile. This versatile building block is of significant interest to the medicinal chemistry and materials science fields due to its unique combination of reactive functional groups, which allow for diverse chemical transformations.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white or pale yellow powder.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

PropertyValueSource(s)
Molecular Formula C₈H₄BrNO[2]
Molecular Weight 210.03 g/mol [2][3]
Exact Mass 208.94800 Da[2]
Melting Point 149-151 °C[2]
Boiling Point 254 °C[2]
Density 1.659 g/cm³[2]
Flash Point 107 °C[2]
XLogP3 1.8[2][3]
Topological Polar Surface Area 40.9 Ų[2][3]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
CAS Number 89003-95-2[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.35 (d, J = 0.6 Hz, 1H), 8.18 (dd, J = 2.1, 0.5 Hz, 1H), 7.86-7.79 (m, 1H), 7.74-7.65 (m, 1H).[4]

  • Electron Impact Mass Spectrometry (EIMS): m/z 210.[4]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the presence of three distinct functional groups: a nitrile, an aldehyde (formyl group), and a bromine atom attached to the aromatic ring. These groups can be selectively targeted to generate a wide array of derivatives.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzene ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and alkyl groups at the 4-position. This is a cornerstone reaction in modern drug discovery for building molecular complexity.[6]

Reduction of the Formyl Group

The aldehyde functional group can be readily reduced to a primary alcohol. For instance, treatment with sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a hydroxymethyl group, yielding (4-bromo-3-(hydroxymethyl)benzonitrile).[1]

Transformations of the Nitrile Group

The cyano (nitrile) group is a versatile functional handle that can be converted into other functionalities, such as:

  • Carboxylic acids via hydrolysis.

  • Amides through partial hydrolysis.

  • Amines by reduction.

This versatility makes this compound a valuable precursor for a wide range of chemical entities.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 4-bromo-3-(dibromomethyl)benzonitrile.

Materials:

  • 4-bromo-3-(dibromomethyl)benzonitrile

  • Silver nitrate (AgNO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-bromo-3-(dibromomethyl)benzonitrile (18 g, 0.051 mol) in ethanol (200 mL) is prepared.[4]

  • To this, a solution of silver nitrate (21.8 g, 0.128 mol) in water (100 mL) is added dropwise at 60 °C.[4]

  • The reaction temperature is increased to 75 °C, and the mixture is stirred under reflux for 6 hours.[4]

  • After cooling to room temperature, the mixture is filtered, and the filter cake is washed with ethyl acetate.[4]

  • The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

  • The crude product is purified by grinding with hexane to yield 2-bromo-5-cyanobenzaldehyde (an isomer and synonym of this compound) as a yellow solid.[4]

Reduction to (4-bromo-3-(hydroxymethyl)benzonitrile)

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated ammonium chloride solution

Procedure:

  • A solution of this compound (1 g, 0.0047 mol) in methanol (10 mL) is cooled to 0 °C.[1]

  • Sodium borohydride (0.18 g, 0.0047 mol) is added in portions, and the mixture is stirred at 0 °C for 30 minutes.[1]

  • The reaction is quenched by the addition of a saturated ammonium chloride solution.[1]

  • The methanol is removed under vacuum, and the product can be further purified by extraction and column chromatography.[1]

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of biologically active molecules. The bromo-benzonitrile and related bromo-benzaldehyde scaffolds are present in compounds targeting various diseases.

FGFR1 Inhibitors for Non-Small Cell Lung Cancer

Derivatives of 4-bromo-benzamides have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer (NSCLC).[7][8] These compounds have been shown to inhibit the proliferation of NSCLC cell lines with FGFR1 amplification, induce apoptosis, and arrest the cell cycle.[7][8] The underlying mechanism involves the inhibition of the FGFR1 signaling pathway, which subsequently affects downstream pathways like PLCγ and ERK.[7][8]

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Activates via Ras-Raf-MEK Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation FGF FGF Ligand FGF->FGFR1 Binds & Activates Inhibitor 4-Bromo-benzamide Derivative (e.g., C9) Inhibitor->FGFR1 Inhibits

FGFR1 signaling pathway and point of inhibition.
SIRT3-JNK Pathway Modulation in Gastric Cancer

The resveratrol analog, 4'-bromo-resveratrol, which shares a bromo-aromatic motif, has been shown to inhibit the activity of Sirtuin-3 (SIRT3).[9] This inhibition reduces cancer stemness and chemoresistance in gastric cancer cells through the SIRT3-JNK signaling pathway.[9] This highlights the potential for bromo-substituted aromatic compounds to modulate key cellular pathways involved in cancer progression.

Synthesis and Application Workflow

The general workflow from starting materials to the application of this compound derivatives in a drug discovery context is illustrated below.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery StartMat 4-Bromo-3-(dibromomethyl)benzonitrile Intermediate This compound StartMat->Intermediate Hydrolysis Coupling Suzuki Coupling (with Arylboronic Acid) Intermediate->Coupling Derivative Substituted Derivative Coupling->Derivative Screening High-Throughput Screening (e.g., Kinase Assay) Derivative->Screening Library of Derivatives CellAssay Cell-Based Assays (e.g., NSCLC cell lines) Screening->CellAssay Hit Confirmation LeadOpt Lead Optimization CellAssay->LeadOpt Structure-Activity Relationship Preclinical Preclinical Studies LeadOpt->Preclinical

General workflow from synthesis to preclinical studies.

Safety and Handling

This compound is classified as harmful if swallowed.[2][10] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3][11]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

It is recommended to handle this chemical in a well-ventilated area or under a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex organic molecules. Its utility has been demonstrated in the context of developing novel therapeutics, particularly in the area of oncology. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Bromo-3-formylbenzonitrile (also known as 2-bromo-5-cyanobenzaldehyde), a key intermediate in modern medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted aromatic compound containing a bromine atom, a formyl (aldehyde) group, and a nitrile group attached to a benzene ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 89003-95-2
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
IUPAC Name This compound
Synonyms 2-Bromo-5-cyanobenzaldehyde, 5-Cyano-2-bromobenzaldehyde
Appearance Solid
Melting Point 138-141 °C
Boiling Point 254 °C
Purity ≥95%
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Table 2: Computed Molecular Descriptors

DescriptorValue
XLogP3 1.8
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 40.9 Ų
Heavy Atom Count 11

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three aromatic protons and one aldehyde proton. The aldehyde proton (CHO) would appear as a singlet at approximately δ 10.0-10.4 ppm. The aromatic protons would appear in the range of δ 7.7-8.2 ppm, with splitting patterns determined by their coupling constants.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display eight distinct signals. The aldehyde carbon (C=O) is expected in the δ 189-192 ppm region. The nitrile carbon (C≡N) would likely appear around δ 117-119 ppm. The aromatic carbons would be observed in the δ 110-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong C≡N stretching vibration around 2220-2240 cm⁻¹, a sharp C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹, and C-H stretching vibrations for the aromatic ring and aldehyde around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br stretching vibration is expected in the lower frequency region of 500-600 cm⁻¹.[2]

Synthesis and Experimental Protocols

This compound is typically synthesized through the oxidation of the corresponding methyl or bromomethyl precursor. Below is a detailed experimental protocol adapted from the synthesis of similar benzonitrile derivatives.

Synthesis of this compound from 4-Bromo-3-methylbenzonitrile

This two-step process involves the radical bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile

  • Materials: 4-Bromo-3-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in dry carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

    • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-bromo-3-(bromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Materials: 4-Bromo-3-(bromomethyl)benzonitrile, Silver nitrate (AgNO₃), Ethanol, Water.

  • Protocol:

    • Dissolve the crude 4-bromo-3-(bromomethyl)benzonitrile in ethanol.

    • Prepare a solution of silver nitrate (2.5 equivalents) in water.

    • Heat the ethanolic solution of the bromide to 60°C and add the aqueous silver nitrate solution dropwise.

    • Increase the temperature to 75°C and continue stirring under reflux for 6 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated silver bromide, washing the filter cake with ethyl acetate.

    • Combine the filtrate and the washings, and remove the organic solvents under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

G cluster_synthesis Synthesis Workflow A 4-Bromo-3-methylbenzonitrile B Radical Bromination (NBS, AIBN, CCl4, Reflux) A->B Step 1 C 4-Bromo-3-(bromomethyl)benzonitrile B->C D Hydrolysis (AgNO3, Ethanol/Water, Reflux) C->D Step 2 E This compound D->E

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Experimental Protocols

The presence of three distinct functional groups makes this compound a versatile intermediate for a variety of chemical transformations.

Reduction of the Formyl Group

The aldehyde can be selectively reduced to a primary alcohol.

  • Reaction: Reduction of this compound to 4-Bromo-3-(hydroxymethyl)benzonitrile.

  • Reagents: Sodium borohydride (NaBH₄), Methanol.

  • Protocol:

    • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 30-60 minutes.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a critical step in the synthesis of more complex molecules.

  • Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • General Protocol:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[4][5][6]

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of pharmaceutical agents. Its most notable application is as a key intermediate in the synthesis of Crisaborole, a non-steroidal topical treatment for atopic dermatitis.[7][8][9]

Role in the Synthesis of Crisaborole

Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor.[9] The synthesis of Crisaborole from this compound involves a sequence of reactions that leverage the reactivity of its functional groups, ultimately leading to the formation of the benzoxaborole ring system.

G cluster_crisaborole Logical Flow to Crisaborole A This compound B Reduction of Aldehyde A->B C 4-Bromo-3-(hydroxymethyl)benzonitrile B->C D Suzuki Coupling with a Boron Reagent C->D E Cyclization D->E F Crisaborole E->F

Caption: Logical workflow from the intermediate to Crisaborole.

Targeted Signaling Pathway: PDE4 Inhibition

Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn downregulates the inflammatory response by modulating the expression of various pro-inflammatory cytokines. This makes the PDE4 signaling pathway a critical target in the treatment of inflammatory skin conditions.[9]

G cluster_pde4 PDE4 Signaling Pathway Crisaborole Crisaborole PDE4 PDE4 Enzyme Crisaborole->PDE4 Inhibits Inflammation Inflammatory Response (Cytokine Release) PDE4->Inflammation Promotes cAMP cAMP cAMP->PDE4 Degraded by cAMP->Inflammation Suppresses ATP ATP AC Adenylate Cyclase ATP->AC Stimulation AC->cAMP Converts

Caption: Mechanism of action of Crisaborole via PDE4 inhibition.

Safety Information

This compound is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It should be used in a well-ventilated area or a fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statement: H302 (Harmful if swallowed)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

This technical guide provides a detailed overview of this compound, highlighting its importance as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutics. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust protocol for the synthesis of 4-bromo-3-formylbenzonitrile, a valuable intermediate in the development of novel pharmaceutical compounds. The described methodology is based on a two-step process commencing with the benzylic bromination of 4-bromo-3-methylbenzonitrile, followed by the hydrolysis of the resulting dibrominated intermediate.

I. Synthesis Overview

The synthesis of this compound is achieved through a strategic two-step reaction sequence. The initial step involves the free-radical bromination of the benzylic methyl group of 4-bromo-3-methylbenzonitrile. This is followed by the hydrolysis of the intermediate 4-bromo-3-(dibromomethyl)benzonitrile to yield the target aldehyde.

Synthesis_Workflow Synthesis Workflow of this compound Start 4-Bromo-3-methylbenzonitrile Step1 Benzylic Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Intermediate 4-Bromo-3-(dibromomethyl)benzonitrile Step1->Intermediate Step2 Hydrolysis (AgNO3, Ethanol/Water, Heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis workflow for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of 4-Bromo-3-(dibromomethyl)benzonitrile

This procedure details the benzylic bromination of 4-bromo-3-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Bromo-3-methylbenzonitrile196.0410.051.0
N-Bromosuccinimide (NBS)177.9818.1101.7
2,2'-Azobis(isobutyronitrile) (AIBN)164.210.422.55
Carbon tetrachloride (CCl4)153.82200 mL-

Procedure:

  • A solution of 4-bromo-3-methylbenzonitrile (10.0 g, 51.0 mmol) in carbon tetrachloride (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • N-Bromosuccinimide (18.1 g, 101.7 mmol) and AIBN (0.42 g, 2.55 mmol) are added to the solution.

  • The reaction mixture is heated to reflux and maintained for 3 hours.

  • Upon completion, the reaction is cooled to room temperature, and water is added to quench the reaction.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 4-bromo-3-(dibromomethyl)benzonitrile, which can be used in the next step without further purification.

B. Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the dibromomethyl intermediate to the corresponding aldehyde using silver nitrate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Bromo-3-(dibromomethyl)benzonitrile (crude)353.85~18 g~51.0
Silver nitrate (AgNO3)169.8721.8128.3
Ethanol (EtOH)46.07200 mL-
Water (H2O)18.02100 mL-

Procedure:

  • The crude 4-bromo-3-(dibromomethyl)benzonitrile (~18 g, ~51.0 mmol) is dissolved in ethanol (200 mL).

  • An aqueous solution of silver nitrate (21.8 g, 128.3 mmol in 100 mL of water) is prepared.

  • The silver nitrate solution is added dropwise to the solution of the dibrominated compound at 60 °C.[1]

  • The reaction temperature is then increased to 75 °C and maintained until the reaction is complete (monitored by TLC).[1]

  • After completion, the reaction mixture is cooled, and the precipitated silver bromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

III. Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: BrominationStep 2: Hydrolysis
Starting Material 4-Bromo-3-methylbenzonitrile4-Bromo-3-(dibromomethyl)benzonitrile
Key Reagents N-Bromosuccinimide, AIBNSilver nitrate
Solvent Carbon tetrachlorideEthanol/Water
Reaction Temperature Reflux60 °C to 75 °C
Reaction Time 3 hoursCompletion monitored by TLC
Product 4-Bromo-3-(dibromomethyl)benzonitrileThis compound
Reported Yield Not specified, used crude in the next step.A 69% yield is reported for a similar hydrolysis.

IV. Logical Relationships

The synthesis follows a logical progression from a readily available starting material to the desired product through two distinct chemical transformations.

Logical_Relationship Logical Progression of Synthesis Substrate Substrate (4-Bromo-3-methylbenzonitrile) Transformation1 Functional Group Transformation 1 (Benzylic Bromination) Substrate->Transformation1 Introduces reactive handles Intermediate Intermediate (Dibromomethyl Derivative) Transformation1->Intermediate Transformation2 Functional Group Transformation 2 (Hydrolysis) Intermediate->Transformation2 Converts to desired functionality Target Target Molecule (this compound) Transformation2->Target

Caption: Logical flow of the two-step synthesis.

This guide provides a detailed protocol for the synthesis of this compound, intended to be a valuable resource for professionals in the fields of chemical research and drug development. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.

References

Spectroscopic Profile of 4-Bromo-3-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-3-formylbenzonitrile (C₈H₄BrNO). The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate in research and drug development. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of key structural-spectral correlations and analytical workflows.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables. This information provides a quantitative fingerprint of the molecule, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.35d0.6Aldehyde proton (CHO)
8.18dd2.1, 0.5Aromatic proton
7.86 - 7.79mAromatic proton
7.74 - 7.65mAromatic proton
Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~190Aldehyde Carbonyl (C=O)
~138Aromatic C-Br
~135Aromatic C-CHO
~133Aromatic CH
~131Aromatic CH
~128Aromatic CH
~118Aromatic C-CN
~116Nitrile Carbon (C≡N)
Predicted data based on computational models.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi resonance doublet)
~2230StrongNitrile (C≡N) stretch
~1700StrongAldehyde Carbonyl (C=O) stretch
~1580, ~1470Medium-StrongAromatic C=C skeletal vibrations
~1200StrongC-H in-plane bending
~880, ~820StrongC-H out-of-plane bending (substitution pattern dependent)
~680StrongC-Br stretch
Predicted data based on computational models.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
210/212Molecular ion peak [M]⁺ and its isotope [M+2]⁺, characteristic of a bromine-containing compound.[1]
Technique: Electron Ionization Mass Spectrometry (EIMS)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is filtered into a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated by a mass analyzer.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure Connectivity Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight Elemental Composition Final_Report Final_Report Structure->Final_Report Final Report Purity Purity Assessment Purity->Final_Report Final Report

Fig 1. Logical workflow for spectroscopic analysis.

Structural_Features_Correlation cluster_structure This compound Structure cluster_signals Expected Spectroscopic Signals img H_NMR ¹H NMR: - Aldehyde H (~10 ppm) - Aromatic H's (7.6-8.2 ppm) img->H_NMR Proton Environments C13_NMR ¹³C NMR: - Aldehyde C (~190 ppm) - Nitrile C (~116 ppm) - Aromatic C's (118-138 ppm) img->C13_NMR Carbon Environments IR_Spec IR: - C≡N stretch (~2230 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - C-Br stretch (~680 cm⁻¹) img->IR_Spec Functional Groups MS_Spec MS: - M⁺/M+2⁺ at m/z 210/212 img->MS_Spec Molecular Formula

Fig 2. Correlation of structure with spectroscopic signals.

References

Navigating the Solubility of 4-Bromo-3-formylbenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-formylbenzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a theoretical framework for understanding the factors governing its solubility.

Introduction

This compound is a trifunctional aromatic compound featuring a bromo substituent, a formyl group, and a nitrile group. This unique combination of functional groups makes it a versatile building block in the synthesis of complex organic molecules. However, a thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification, and formulation. This guide addresses the current landscape of knowledge regarding the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValue
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
Appearance Solid
Melting Point 149-151 °C (in ethyl ether/hexane)[1]

The presence of a polar nitrile group (-CN), a moderately polar formyl group (-CHO), and a polarizable bromo group (-Br) on a benzene ring suggests a molecule with significant polarity.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on the principle of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile can be inferred.[1][2]

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Organic Solvents

SolventSolvent Polarity (Dielectric Constant)Predicted/Observed Solubility of this compoundObserved Solubility of Related Bromobenzonitriles
Hexane 1.9Likely Poorly Soluble-
Toluene 2.4Likely Sparingly Soluble-
Diethyl Ether 4.3Likely SolubleSoluble (for 4-Bromobenzonitrile)[3][4]
Ethyl Acetate 6.0Likely Soluble-
Dichloromethane (DCM) 9.1Likely Soluble-
Acetone 20.7Likely SolubleSoluble (for 2-Bromobenzonitrile)
Ethanol 24.5Likely SolubleSoluble (for 4-Bromobenzonitrile)[3][4]
Methanol 32.7Likely Soluble-
Acetonitrile 37.5Likely Soluble-
Dimethylformamide (DMF) 38.3Likely Soluble-
Dimethyl Sulfoxide (DMSO) 46.7Likely Highly Soluble-
Water 80.1Likely Very Poorly SolubleVery slightly soluble (0.2 g/L for 4-Bromobenzonitrile)[3][4]

The general trend suggests that this compound will exhibit greater solubility in polar organic solvents. The presence of functional groups capable of dipole-dipole interactions and potentially weak hydrogen bonding will favor dissolution in solvents with similar characteristics.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[5][6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume or weight of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

    • Analyze the diluted samples to determine the concentration of this compound. A pre-established calibration curve of known concentrations of the compound versus the instrument response is necessary for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent, typically expressed in units of grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Factors Influencing Solubility

The solubility of a crystalline organic compound like this compound is a complex interplay of several factors.[1] The following diagram illustrates the key relationships governing this process.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_system System Conditions solute_polarity Molecular Polarity (Nitrile, Formyl, Bromo groups) solubility Solubility solute_polarity->solubility Favorable Interactions solute_size Molecular Size and Shape solute_size->solubility Steric Hindrance crystal_lattice Crystal Lattice Energy crystal_lattice->solubility Energy Barrier solvent_polarity Solvent Polarity ('Like dissolves like') solvent_polarity->solubility Favorable Interactions solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility Favorable Interactions temperature Temperature temperature->solubility Affects Kinetic Energy pressure Pressure (minor effect for solids) pressure->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current literature, a strong qualitative understanding can be derived from its molecular structure and the behavior of analogous compounds. For precise applications, the experimental determination of solubility is recommended, and the provided protocol offers a robust methodology. A comprehensive understanding of the interplay between the solute, solvent, and system conditions is critical for the successful application of this versatile chemical intermediate in research and development.

References

Reactivity of the Formyl Group in 4-Bromo-3-formylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the formyl group in 4-Bromo-3-formylbenzonitrile, a versatile intermediate in organic synthesis. The strategic positioning of the formyl, bromo, and nitrile functionalities on the benzene ring allows for a wide range of selective chemical transformations, making it a valuable building block in the development of pharmaceuticals and other complex molecules. This document details key reactions of the formyl group, including reduction, oxidation, and carbon-carbon bond-forming reactions, supported by experimental protocols and quantitative data.

Core Reactivity of the Formyl Group

The formyl group in this compound is a highly reactive site, susceptible to nucleophilic attack and readily participating in a variety of transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent cyano and bromo substituents, which enhances the electrophilicity of the carbonyl carbon.

Table 1: Summary of Key Reactions of the Formyl Group in this compound and Analogous Aromatic Aldehydes
Reaction TypeReagentsProductTypical Yield (%)Reaction TimeReference
Reduction Sodium borohydride (NaBH₄), Methanol4-Bromo-3-(hydroxymethyl)benzonitrile9030 minutes[1]
Oxidation Potassium permanganate (KMnO₄)4-Bromo-3-cyanobenzoic acidHigh (unspecified)Varies[2]
Knoevenagel Condensation Malononitrile, Piperidine (catalyst)2-(4-Bromo-3-cyanobenzylidene)malononitrile97 (for 4-chlorobenzaldehyde)5 hours[3]
Wittig Reaction Benzyltriphenylphosphonium chloride, NaOH(E/Z)-1-(4-Bromo-3-cyanophenyl)-2-phenyletheneModerate to Good (unspecified)20 minutes[4]
Reductive Amination Aniline, Sodium borohydride (NaBH₄)N-((4-Bromo-3-cyanophenyl)methyl)aniline88 (for 4-bromobenzaldehyde)20 minutes[5]

Experimental Protocols and Reaction Mechanisms

This section provides detailed experimental procedures for the key reactions of the formyl group in this compound, along with diagrams illustrating the reaction workflows and mechanisms.

Reduction of the Formyl Group

The reduction of the formyl group to a primary alcohol is a fundamental transformation. Sodium borohydride is a mild and effective reagent for this purpose.

Experimental Protocol: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile [1]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.76 mmol) in methanol (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.18 g, 4.76 mmol) portion-wise while stirring.

  • Reaction Monitoring: Continue stirring at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation and Purification: Remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by trituration with n-hexane to yield the final product as a white solid.

Reduction_Workflow start Start: this compound in Methanol reagent Add NaBH4 at 0 °C start->reagent reaction Stir for 30 min at 0 °C reagent->reaction workup Quench with sat. NH4Cl(aq) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Wash, Dry, and Concentrate extraction->purification product Product: 4-Bromo-3-(hydroxymethyl)benzonitrile purification->product

Workflow for the reduction of this compound.
Oxidation of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Experimental Protocol: Synthesis of 4-Bromo-3-cyanobenzoic acid (General Procedure)[2][6]

  • Reaction Setup: Dissolve this compound in a suitable solvent such as a mixture of acetone and water.

  • Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture. The reaction is exothermic and may require cooling.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears. Monitor the reaction by TLC.

  • Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Oxidation_Mechanism aldehyde This compound intermediate Manganate Ester Intermediate aldehyde->intermediate + KMnO4 permanganate KMnO4 permanganate->intermediate acid 4-Bromo-3-cyanobenzoic acid intermediate->acid Hydrolysis Knoevenagel_Workflow start Start: Aldehyde & Malononitrile in Ethanol catalyst Add catalytic piperidine start->catalyst reaction Stir at room temperature catalyst->reaction precipitation Product precipitates reaction->precipitation filtration Filter and wash with cold ethanol precipitation->filtration product Product: 2-(4-Bromo-3-cyanobenzylidene)malononitrile filtration->product Wittig_Mechanism aldehyde This compound betaine Betaine Intermediate aldehyde->betaine ylide Phosphonium Ylide ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Cycloreversion Reductive_Amination_Workflow start Start: Aldehyde & Amine in Methanol imine_formation Imine Formation start->imine_formation reduction Add NaBH4 imine_formation->reduction workup Aqueous Work-up reduction->workup extraction Extraction workup->extraction purification Purification extraction->purification product Amine Product purification->product

References

An In-depth Technical Guide to the Electrophilicity of the Nitrile Group in 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of the nitrile group in 4-Bromo-3-formylbenzonitrile. The presence of both a bromo and a formyl group, both of which are electron-withdrawing, significantly influences the reactivity of the nitrile moiety. This document explores the electronic effects, predicted reactivity, and potential applications of this compound, supported by comparative data and detailed experimental protocols.

Electronic Effects and Electrophilicity

The electrophilicity of the nitrile carbon in benzonitriles is a critical determinant of their chemical reactivity. In this compound, the nitrile group is attached to an aromatic ring bearing two electron-withdrawing substituents: a bromine atom and a formyl group. These groups deactivate the aromatic ring towards electrophilic substitution and, more importantly, they enhance the electrophilic character of the nitrile carbon.[1]

The formyl group (-CHO) is a strong electron-withdrawing group due to both inductive and resonance effects. The bromine atom, while having lone pairs, is also electron-withdrawing through its inductive effect, which outweighs its resonance-donating effect in this context. This cumulative electron withdrawal increases the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzonitrile.

Visualization of Electronic Effects

The following diagram illustrates the electron-withdrawing effects of the bromo and formyl substituents on the nitrile group in this compound.

electronic_effects cluster_molecule This compound cluster_substituents Substituent Effects cluster_nitrile Effect on Nitrile Group mol mol Bromo Bromo (-Br) Inductive Withdrawal Formyl Formyl (-CHO) Inductive & Resonance Withdrawal Nitrile Nitrile (-C≡N) Increased Electrophilicity Bromo->Nitrile Enhances δ+ on Carbon Formyl->Nitrile Strongly Enhances δ+ on Carbon

Caption: Electronic effects of substituents in this compound.

Comparative Reactivity

The enhanced electrophilicity of the nitrile group in this compound suggests a higher reactivity towards nucleophiles compared to benzonitrile or benzonitriles with electron-donating groups. The following table provides a qualitative comparison of the expected reactivity of the nitrile group in various substituted benzonitriles in common reactions.

CompoundSubstituent(s)Electronic EffectPredicted Reactivity towards Nucleophiles
4-Methoxybenzonitrile-OCH₃Strong Electron-DonatingLow
4-Methylbenzonitrile-CH₃Weak Electron-DonatingModerately Low
BenzonitrileNoneNeutralModerate
4-Chlorobenzonitrile-ClWeak Electron-WithdrawingModerately High
This compound -Br, -CHO Strong Electron-Withdrawing High
4-Nitrobenzonitrile-NO₂Strong Electron-WithdrawingVery High

Key Reactions and Experimental Protocols

The highly electrophilic nitrile group in this compound is expected to readily undergo several key transformations.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental reaction, typically carried out under acidic or basic conditions.[2][3] The electron-withdrawing groups in this compound are expected to facilitate this transformation.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: The resulting precipitate, 4-bromo-3-formylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

acid_hydrolysis start This compound step1 Protonation of Nitrile (H₂SO₄) start->step1 step2 Nucleophilic attack by H₂O step1->step2 intermediate Protonated Imidic Acid Intermediate step2->intermediate step3 Tautomerization to Amide intermediate->step3 amide Amide Intermediate step3->amide step4 Hydrolysis of Amide amide->step4 end 4-Bromo-3-formylbenzoic Acid step4->end

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

Reduction to Primary Amine

The reduction of nitriles to primary amines is a valuable synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.[4]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise. Caution: The formyl group will also be reduced to a hydroxymethyl group.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-amino-2-bromophenyl)methanol.

nitrile_reduction start This compound step1 Nucleophilic attack by H⁻ (from LiAlH₄) start->step1 intermediate1 Imine Anion Intermediate step1->intermediate1 step2 Second Nucleophilic attack by H⁻ intermediate1->step2 intermediate2 Dianion Intermediate step2->intermediate2 step3 Aqueous Work-up (H₂O) intermediate2->step3 end (5-(aminomethyl)-2-bromophenyl)methanol step3->end

Caption: General mechanism for the reduction of a nitrile to a primary amine.

Potential Applications in Drug Development

The electrophilic nature of the nitrile group makes it a potential target for covalent inhibition of enzymes, particularly those with a nucleophilic residue (e.g., cysteine) in their active site.[5] While there is no specific signaling pathway publicly associated with this compound, its reactivity profile suggests it could be explored as a starting point for designing covalent inhibitors.

Conceptual Interaction with a Biological Nucleophile

The following diagram illustrates a conceptual workflow for the interaction of an electrophilic nitrile with a cysteine residue in a protein, a mechanism relevant in drug development.

covalent_inhibition start Electrophilic Nitrile (e.g., this compound) step1 Nucleophilic Attack by Thiol Group of Cysteine start->step1 protein Protein with Nucleophilic Cysteine Residue protein->step1 intermediate Thioimidate Adduct (Reversible) step1->intermediate step2 Intramolecular Cyclization (if applicable) intermediate->step2 end Covalent Adduct (Irreversible Inhibition) step2->end

Caption: Conceptual pathway for covalent inhibition by an electrophilic nitrile.

Conclusion

The presence of the bromo and formyl substituents in this compound significantly enhances the electrophilicity of the nitrile group. This heightened reactivity makes the compound a versatile intermediate for various synthetic transformations, including hydrolysis to a carboxylic acid and reduction to a primary amine (with concurrent reduction of the aldehyde). Furthermore, its electrophilic character suggests potential for its use as a scaffold in the design of covalent inhibitors for therapeutic applications. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

Potential Applications of 4-Bromo-3-formylbenzonitrile in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-formylbenzonitrile is a versatile trifunctional aromatic building block of significant interest in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a bromo substituent, a formyl (aldehyde) group, and a nitrile moiety on a benzene ring, provides a powerful platform for the construction of a diverse array of complex organic molecules. The strategic positioning of these functional groups allows for selective and sequential transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The bromo group serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electrophilic aldehyde functionality readily participates in a wide range of classical carbonyl chemistry, including nucleophilic additions, condensations, and oxidations/reductions. The electron-withdrawing nitrile group can be transformed into other valuable functionalities such as amines, carboxylic acids, or tetrazoles, and it plays a crucial role in directing the reactivity of the aromatic ring and participating in cyclization reactions to form heterocyclic systems.

This technical guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its use in research and development.

Core Reactivities and Applications

The synthetic utility of this compound can be broadly categorized based on the transformations of its three key functional groups.

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile reaction center for various synthetic transformations.

  • Reduction to Alcohol: The formyl group can be selectively reduced to a primary alcohol, providing access to 4-bromo-3-(hydroxymethyl)benzonitrile, a useful intermediate for further functionalization.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension and the introduction of carbon-carbon double bonds can be achieved through olefination reactions.

  • Condensation Reactions: The aldehyde can react with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These products are often intermediates in the synthesis of heterocyclic compounds.

Reactions Involving the Bromo Group

The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by coupling with boronic acids or their esters.

  • Sonogashira Coupling: Introduction of alkyne moieties through coupling with terminal alkynes.

  • Stille Coupling: C-C bond formation with organostannanes.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Reactions Involving the Nitrile Group and Cyclization to Heterocycles

The nitrile group can be a precursor to other functional groups or participate in cyclization reactions to form nitrogen-containing heterocycles.

  • Synthesis of Quinazolines: The nitrile can be reduced to an aminomethyl group, which can then undergo cyclization with the adjacent formyl group or its derivatives. Alternatively, the nitrile can participate in reactions with binucleophiles.

  • Synthesis of Thiazoles: The formyl group can be converted to an α-haloketone, which can then react with a thiourea or thioamide to form a thiazole ring.

  • Synthesis of Benzodiazepines: Condensation reactions involving the formyl and a derivative of the nitrile group with appropriate binucleophiles can lead to the formation of benzodiazepine scaffolds.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its close analogs.

Table 1: Reduction of this compound

ReagentSolventTemperature (°C)Time (min)Yield (%)Reference
Sodium BorohydrideMethanol03090[1]

Table 2: Wittig-type Olefination of 4-Formylbenzonitrile Analogs

AldehydeYlide PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-FormylbenzonitrileBenzyltriphenylphosphonium chloridePotassium PhosphateNoneRoom Temp.3High[2]
4-FormylbenzonitrilePotassium 2-bromo-2,2-difluoroacetate/PPh3-DMF900.7534[3]

Table 3: Suzuki-Miyaura Coupling of Bromobenzonitrile Analogs

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd-bpydc-La-K2CO3Water70>95[4]

Table 4: Sonogashira Coupling of Bromo Aromatic Compounds

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
4-Bromo-2,1,3-benzothiadiazole derivativeTerminal AlkynePd(PPh3)2Cl2 (1-5)CuI (2-10)Et3NTHF40-80Good[5]
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)2 (3)-Et3NMeCN110High[6]

Experimental Protocols

Reduction of this compound to 4-Bromo-3-(hydroxymethyl)benzonitrile[1]

Materials:

  • This compound (1 g, 4.74 mmol)

  • Methanol (10 mL)

  • Sodium borohydride (NaBH4; 0.18 g, 4.74 mmol)

  • Saturated ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • n-Hexane

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride in portions to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain a colorless solid.

  • Triturate the solid with n-hexane to afford the pure product as a white solid (0.9 g, 90% yield).

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

(This is a general protocol based on conditions reported for similar substrates and may require optimization for this compound).[4]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of a Quinazoline Derivative

(This is a proposed synthetic route. The experimental conditions are based on general procedures for quinazoline synthesis and would require optimization).

Step 1: Reduction of the Nitrile to an Amine The nitrile group of this compound could be reduced to a primary amine using a reducing agent such as Lithium Aluminum Hydride (LiAlH4) or by catalytic hydrogenation. This would yield 4-bromo-3-formylbenzylamine.

Step 2: Cyclization to a Dihydroquinazolinone The resulting o-aminobenzaldehyde derivative can then undergo cyclization. For example, reaction with an isocyanate could lead to a dihydroquinazolinone, which can be subsequently oxidized to the quinazolinone.

Step 3: Functionalization via Suzuki Coupling The bromo-substituted quinazolinone can then be further functionalized using a Suzuki-Miyaura coupling reaction as described in Protocol 4.2.

Visualizations

Reaction Pathways of this compound

G start This compound alcohol 4-Bromo-3-(hydroxymethyl)benzonitrile start->alcohol Reduction (NaBH4) alkene Styrene Derivative start->alkene Wittig Rxn imine Imine Derivative start->imine Condensation (R-NH2) suzuki_product 4-Aryl-3-formylbenzonitrile start->suzuki_product Suzuki Coupling (Ar-B(OH)2, Pd cat.) sonogashira_product 4-Alkynyl-3-formylbenzonitrile start->sonogashira_product Sonogashira Coupling (Alkyne, Pd/Cu cat.) quinazoline Quinazoline Derivative start->quinazoline Multi-step (e.g., Reduction, Cyclization) thiazole Thiazole Derivative start->thiazole Multi-step (e.g., Hantzsch Synthesis)

Caption: Key synthetic transformations of this compound.

Experimental Workflow for a Cross-Coupling Reaction

G prep Reactant & Catalyst Preparation (Inert Atmosphere) reaction Reaction Setup & Execution (Heating & Stirring) prep->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis G start This compound intermediate1 Functional Group Transformation start->intermediate1 cyclization Cyclocondensation intermediate1->cyclization binucleophile Binucleophilic Reagent binucleophile->cyclization heterocycle Heterocyclic Product (e.g., Quinazoline, Thiazole) cyclization->heterocycle

References

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-formylbenzonitrile, a key aromatic building block in organic synthesis and medicinal chemistry. Due to its trifunctional nature, featuring bromo, formyl, and nitrile groups, this compound serves as a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines established and potential synthetic protocols, and explores its applications in drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in subsequent reactions.

PropertyValue
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
CAS Number 89003-95-2
Appearance Off-white to light yellow solid
Melting Point 138-141 °C
Boiling Point 254 °C (Predicted)
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate.
¹H NMR (400 MHz, CDCl₃) δ 10.35 (d, J = 0.6 Hz, 1H), 8.18 (dd, J = 2.1, 0.5 Hz, 1H), 7.83 (m, 2H)
Mass Spectrometry (EIMS) m/z 210

Historical Context and Synthetic Strategies

While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its synthesis relies on well-established and classical organic reactions. The historical development of this compound is therefore intertwined with the broader history of aromatic chemistry. The strategic placement of three distinct functional groups on the benzene ring allows for several logical synthetic approaches. These can be broadly categorized as:

  • Late-stage formylation of a pre-functionalized benzonitrile.

  • Late-stage bromination of a suitable benzaldehyde derivative.

  • Modification of a precursor functional group into the desired aldehyde.

  • Construction of the aromatic ring with the desired substitution pattern.

The following sections will detail the experimental protocols for the most plausible and commonly employed synthetic routes.

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of this compound.

Method 1: Oxidation of 4-Bromo-3-methylbenzonitrile

This two-step method involves the radical bromination of the methyl group of 4-Bromo-3-methylbenzonitrile, followed by hydrolysis and oxidation to the aldehyde.

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile

  • Materials:

    • 4-Bromo-3-methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • 2,2'-Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-3-methylbenzonitrile (1 equivalent) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-Bromo-3-(bromomethyl)benzonitrile, which can be purified by recrystallization.

Step 2: Synthesis of this compound via Sommelet Reaction

  • Materials:

    • 4-Bromo-3-(bromomethyl)benzonitrile

    • Hexamethylenetetramine (urotropine)

    • Ethanol/Water mixture

  • Procedure:

    • Dissolve 4-Bromo-3-(bromomethyl)benzonitrile (1 equivalent) in a mixture of ethanol and water.

    • Add hexamethylenetetramine (1.2 equivalents) and heat the mixture to reflux for 2-3 hours.

    • Acidify the reaction mixture with hydrochloric acid and continue to reflux for another 30 minutes to hydrolyze the intermediate salt.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Formylation of 3-Bromobenzonitrile via Vilsmeier-Haack Reaction

This method introduces the formyl group directly onto the 3-bromobenzonitrile ring.

  • Materials:

    • 3-Bromobenzonitrile

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Sodium acetate

  • Procedure:

    • In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (solvent and reagent) to 0 °C.

    • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

    • Add 3-Bromobenzonitrile (1 equivalent) to the reaction mixture and allow it to warm to room temperature, then heat to 60-70 °C for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by adding a cold aqueous solution of sodium acetate.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The presence of three distinct functional groups allows for sequential and regioselective modifications, making it a versatile scaffold for building molecular complexity.

  • Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds.

  • Aldehyde Chemistry: The formyl group is a precursor to a wide range of functionalities. It can undergo nucleophilic addition, condensation reactions to form imines and enamines, and can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for molecular diversification.

While specific drugs directly derived from this compound are not prominently in the public domain, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors and compounds targeting central nervous system disorders. The related compound, 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile, is an intermediate in the synthesis of crisaborole, a non-steroidal topical treatment for atopic dermatitis.[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described above.

Synthesis_of_4_Bromo_3_formylbenzonitrile_Method_1 cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Sommelet Reaction start_m1 4-Bromo-3-methylbenzonitrile reagents_s1 NBS, AIBN CCl4, Reflux start_m1->reagents_s1 intermediate_m1 4-Bromo-3-(bromomethyl)benzonitrile reagents_s1->intermediate_m1 reagents_s2 1. Hexamethylenetetramine 2. H₃O⁺, Heat intermediate_m1->reagents_s2 product_m1 This compound reagents_s2->product_m1 Synthesis_of_4_Bromo_3_formylbenzonitrile_Method_2 start_m2 3-Bromobenzonitrile reagents_m2 POCl₃, DMF (Vilsmeier Reagent) start_m2->reagents_m2 product_m2 This compound reagents_m2->product_m2

References

A Technical Guide to 4-Bromo-3-formylbenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Commercial Availability, and Applications of a Versatile Building Block in Medicinal Chemistry.

Introduction

4-Bromo-3-formylbenzonitrile, with the CAS number 89003-95-2, is a valuable synthetic intermediate characterized by its trifunctional nature: a nitrile group, a bromine atom, and an aldehyde moiety on a benzene ring. This unique combination of reactive sites makes it a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and drug development. Its structural features allow for a wide range of chemical transformations, including nucleophilic additions to the aldehyde, cross-coupling reactions at the carbon-bromine bond, and modifications of the nitrile group. This guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and potential applications, with a focus on its utility for researchers and professionals in the field of drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, typically with purities ranging from 95% to 97%. The compound is generally supplied as a solid. Proper storage conditions include keeping it in a dark place under an inert atmosphere at temperatures between 2-8°C.

SupplierPurityProduct Number / Synonym
Sigma-Aldrich95%AMBH2D6F5034
Ambeed, Inc.--
BLD Pharm--
ChemScene≥97%CS-0100192 (5-Cyano-2-bromobenzaldehyde)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning reactions and for the characterization of synthesized compounds.

PropertyValue
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
Appearance Solid
InChI Key BFXZVSRDZFPABM-UHFFFAOYSA-N
CAS Number 89003-95-2

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for its preparation, including a multi-step synthesis from 4-bromo-3-methylbenzonitrile and a direct hydrolysis of a dibrominated intermediate.

Synthesis from 4-Bromo-3-methylbenzonitrile

This two-step protocol involves the radical bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Synthesis of 4-Bromo-3-(dibromomethyl)benzonitrile

A general procedure for the synthesis of the related 4-bromo-3-hydroxymethylbenzonitrile from 4-bromo-3-methylbenzonitrile involves a bromination step that likely proceeds through a dibromo intermediate.[1]

  • Materials: 4-bromo-3-methylbenzonitrile, N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN), carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 4-bromo-3-methylbenzonitrile in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

    • Add N-bromosuccinimide (2.0 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-bromo-3-(dibromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

The hydrolysis of the dibromomethyl group to an aldehyde is a standard transformation.

  • Materials: 4-bromo-3-(dibromomethyl)benzonitrile, silver nitrate (AgNO₃) or calcium carbonate (CaCO₃), aqueous ethanol or other suitable solvent system.

  • Procedure:

    • To a solution of 4-bromo-3-(dibromomethyl)benzonitrile in a mixture of ethanol and water, add silver nitrate.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter to remove the silver bromide precipitate.

    • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Synthesis via Hydrolysis of 4-bromo-3-(dibromomethyl)benzonitrile

A direct procedure for the hydrolysis of the dibrominated intermediate has been reported.[2]

  • Materials: 4-bromo-3-(dibromomethyl)benzonitrile, silver nitrate, ethanol, water.

  • Procedure:

    • A solution of 4-bromo-3-(dibromomethyl)benzonitrile (18 g, 0.051 mol) in ethanol (200 mL) at 60 °C is treated with a dropwise addition of a solution of silver nitrate in water.

    • The reaction temperature is raised, and the mixture is stirred under reflux conditions for several hours.

    • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitate is filtered off.

    • The filter cake is washed with ethyl acetate.

    • The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by trituration with hexane to yield 2-bromo-5-cyanobenzaldehyde (a synonym for this compound).

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a common feature in many biologically active compounds. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems such as imidazoles, oxazoles, and pyrimidines.

A closely related compound, 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile, is a key intermediate in the synthesis of Crisaborole, a non-steroidal anti-inflammatory drug. This highlights the importance of the bromo-formyl-benzonitrile scaffold in medicinal chemistry.

Visualizing Synthetic and Application Pathways

The following diagrams, generated using the DOT language, illustrate a plausible synthetic workflow for this compound and its potential application in a drug discovery context.

G cluster_synthesis Synthetic Workflow cluster_application Drug Discovery Application 4-bromo-3-methylbenzonitrile 4-Bromo-3- methylbenzonitrile 4-bromo-3-(dibromomethyl)benzonitrile 4-Bromo-3- (dibromomethyl)benzonitrile 4-bromo-3-methylbenzonitrile->4-bromo-3-(dibromomethyl)benzonitrile NBS, AIBN, CCl4, Reflux This compound 4-Bromo-3- formylbenzonitrile 4-bromo-3-(dibromomethyl)benzonitrile->this compound AgNO3, EtOH/H2O, Reflux Intermediate_1 Amine Intermediate This compound->Intermediate_1 Reductive Amination Target_Compound Target Compound (e.g., Kinase Inhibitor) Amine_Fragment Amine Fragment Amine_Fragment->Intermediate_1 Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Target_Compound Intermediate_1->Target_Compound Suzuki Coupling

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 4-Bromo-3-formylbenzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of both an electron-withdrawing cyano group and a sterically demanding ortho-formyl group presents unique challenges that require careful optimization of catalytic systems.

The general transformation involves the palladium-catalyzed reaction of this compound with a suitable organoboron reagent, typically an arylboronic acid or ester, in the presence of a base.[3][4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[5]

Key Reaction Parameters and Optimization

Successful Suzuki coupling of this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: Due to the electron-deficient nature and potential steric hindrance of the substrate, catalyst systems employing electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often preferred.[6][7] These ligands facilitate the oxidative addition of the palladium(0) to the aryl bromide and promote the subsequent reductive elimination step.[5] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can also be effective, though potentially requiring higher catalyst loadings or longer reaction times.[8]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][10] The strength and solubility of the base should be matched with the solvent system to ensure efficient reaction. For instance, cesium carbonate is often effective in dioxane-based solvent systems.[5]

  • Solvent: A variety of solvents can be employed, with common choices being ethereal solvents like 1,4-dioxane, or polar aprotic solvents such as N,N-dimethylformamide (DMF), often in the presence of water.[10][11] The solvent system must be capable of dissolving both the organic and inorganic reaction components to a sufficient extent.

  • Temperature: Reaction temperatures typically range from ambient to elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate.[3] Microwave irradiation can also be employed to accelerate the reaction.[6]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of 4-bromobenzonitrile, a structurally similar substrate, which can serve as a starting point for the optimization of reactions with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (1)WK-phos (2)K₃PO₄Toluene110>99[7]
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (0.05)SPhos (0.1)K₃PO₄2-MeTHF10095[7]
4-BromobenzonitrilePhenylboronic acidPd/Fe₃O₄@C-K₂CO₃EtOH/H₂O80>99[12]
4-BromobenzonitrilePhenylboronic acidLaF₃·Pd-K₂CO₃H₂O7075[13]
4-BromobenzonitrilePhenylboronic acidFe₃O₄@SiO₂-DTPA-Pd-K₂CO₃EtOH/H₂O8097.93[7]

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol A utilizes a conventional palladium-phosphine catalyst, while Protocol B employs a more specialized catalyst system suitable for challenging substrates.

Protocol A: General Conditions with a Conventional Catalyst

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).[3]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add [Pd(dppf)Cl₂] (0.03 eq).[3]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).[3]

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol B: Conditions for Sterically Hindered or Electron-Deficient Substrates

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas in a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq) and add them to the reaction vessel.

  • Add anhydrous and degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow A Reactant Preparation (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Addition of Catalyst & Solvent B->C D Reaction at Elevated Temperature (e.g., 100 °C) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up (Extraction & Washing) E->F Upon Completion G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules where arylamine moieties are prevalent.[3] The reaction allows for the coupling of aryl halides or triflates with a wide range of amines, offering significant advantages over traditional methods, which often require harsh reaction conditions and have limited functional group tolerance.[2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-formylbenzonitrile, an electron-deficient aryl bromide with synthetically useful functional groups. The presence of the formyl and cyano groups requires careful selection of reaction conditions to avoid side reactions.

Core Concepts of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[6] Common bases include alkali metal alkoxides and carbonates.[6]

Application to this compound

The substrate, this compound, presents a unique challenge due to its electron-deficient nature and the presence of two functional groups: an aldehyde (formyl) and a nitrile (cyano). These groups can potentially interfere with the catalytic cycle or be sensitive to the basic reaction conditions. For instance, strong bases like sodium tert-butoxide could react with the aldehyde. Therefore, the selection of a milder base such as cesium carbonate (Cs₂CO₃) is often preferred for substrates with base-sensitive functional groups.[7] The choice of ligand is also crucial, with ligands like Xantphos and XPhos showing broad applicability for electron-deficient aryl bromides.[7][8][9]

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.[1]

  • Anhydrous solvents are essential for optimal results.

  • The choice of amine will influence the reaction conditions. Primary and secondary aliphatic and aromatic amines are generally suitable coupling partners.[4]

Recommended Protocol for the Amination of this compound:

This protocol is a generalized starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, or other primary/secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or XPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Add the remaining anhydrous solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).

  • Stir the reaction mixture at a temperature ranging from 80 to 110 °C. The optimal temperature will depend on the reactivity of the amine and the chosen catalyst system.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Data Presentation

Table 1: Representative Reaction Conditions for the Buchwald-Hartwig Amination of Aryl Bromides.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-BromobenzonitrileAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)1,4-Dioxane10095[10]
22-BromopyridineMorpholinePd₂(dba)₃ (1.5)Xantphos (3)DBU (2)Toluene100Hit[10]
34-BromoacetophenoneBenzamidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane11085[7]
42-Bromo-13α-estroneAnilinePd(OAc)₂ (10)XPhos (10)KOt-Bu (1.2)Toluene10088[9]

Note: "Hit" indicates that the product was observed by GC-MS, but the yield was not quantified in the high-throughput screen.[10]

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base to Flask C 3. Combine Under Inert Atmosphere A->C B 2. Prepare Catalyst Solution B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench and Extract E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(Br)L₂ pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)(NR'R'')L₂ pd2_aryl->pd2_amido Amine Coordination & Deprotonation base_h Base-H⁺ + Br⁻ pd2_aryl->base_h pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product reactants Ar-Br + HNR'R'' base Base base->pd2_aryl

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 4-bromo-3-formylbenzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a formyl group, and a bromine atom—allows for a wide range of synthetic transformations. The electron-withdrawing nature of the nitrile and formyl groups enhances the reactivity of the C-Br bond in oxidative addition to a palladium(0) catalyst, making this substrate well-suited for various cross-coupling reactions.[1][2]

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The provided experimental procedures and data are based on established methods for structurally similar electron-deficient aryl bromides and are intended to serve as a starting point for reaction optimization.

General Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions. Specific details regarding reagents, conditions, and work-up procedures are provided in the subsequent sections for each reaction type.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 To a dry Schlenk flask, add: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base prep2 Evacuate and backfill with inert gas (e.g., Argon) prep1->prep2 prep3 Add degassed solvent prep2->prep3 react Heat the reaction mixture to the specified temperature and stir prep3->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup1 Cool to room temperature monitor->workup1 workup2 Dilute with organic solvent and perform aqueous wash workup1->workup2 workup3 Dry organic layer and concentrate under vacuum workup2->workup3 purify Purify the crude product by column chromatography or recrystallization workup3->purify

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction allows for the synthesis of a variety of biaryl and vinyl-substituted derivatives, which are important scaffolds in drug discovery.[4]

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound with various boronic acids. The electron-withdrawing groups on the substrate generally lead to high reaction efficiency.[5][6]

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[5]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane/H₂O801692[7]
33-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901288[8]
44-Formylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O100897[5]

Experimental Protocol: Synthesis of 4-Formyl-3-phenylbenzonitrile

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Argon or Nitrogen gas

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate the flask and backfill with argon. Repeat this process three times.

    • Add degassed toluene and water to the flask via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Suzuki-Miyaura Catalytic Cycle

G cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' ArBr Ar-Br ArBOH Ar'-B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[9] This reaction allows for the introduction of vinyl groups onto the this compound scaffold, which can be further functionalized.[7]

Data Presentation

The following table presents representative yields for the Heck reaction of various electron-deficient aryl bromides with different alkenes.

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile1002485[7]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF1201290[10]
3StyrenePd(OAc)₂ (1)NoneK₂CO₃DMF/H₂O80492[11]
4Methyl acrylatePd/C (5)-Et₃NNMP140688[12]

Experimental Protocol: Synthesis of 4-Formyl-3-styrylbenzonitrile

This protocol outlines a general procedure for the Heck reaction between this compound and styrene.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Styrene (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

    • Anhydrous acetonitrile (5 mL)

    • Argon or Nitrogen gas

    • Sealed tube

  • Procedure:

    • To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Evacuate and backfill the tube with argon three times.

    • Add degassed acetonitrile, followed by styrene and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Mizoroki-Heck Catalytic Cycle

G cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)(Br)L2->Alkene Complex Alkene Coordination Migratory Insertion Product Migratory Insertion Product Alkene Complex->Migratory Insertion Product Migratory Insertion Product Complex Product Complex Migratory Insertion Product->Product Complex β-Hydride Elimination Product Complex->Pd(0)L2 Reductive Elimination Product Substituted Alkene ArBr Ar-Br Alkene Alkene

The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[8] This reaction is valuable for synthesizing extended π-conjugated systems relevant to materials science and as precursors for various heterocyclic compounds in drug discovery.[13]

Data Presentation

The following table shows representative yields for the Sonogashira coupling of electron-deficient aryl bromides with terminal alkynes. Both traditional copper-co-catalyzed and copper-free conditions are effective.[11][14]

EntryTerminal AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65695[15]
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80891[16]
3Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSORT292[11][14]
4TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene701290[13]

Experimental Protocol: Synthesis of 4-Formyl-3-(phenylethynyl)benzonitrile

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

    • Anhydrous tetrahydrofuran (THF, 5 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate the flask and backfill with argon. Repeat this process three times.

    • Add degassed THF, triethylamine, and phenylacetylene via syringe.

    • Stir the reaction mixture at 65 °C for 6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Sonogashira Catalytic Cycle

G cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination ArCCR Ar-C≡CR' ArBr Ar-Br CuCCR Cu-C≡CR'

The catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[6] This reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules. For this compound, this allows for the introduction of a wide range of primary and secondary amines.

Data Presentation

The following table provides representative yields for the Buchwald-Hartwig amination of various electron-deficient aryl bromides with different amines. The choice of ligand is crucial for achieving high yields.[1][14]

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1001894
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1101291
3BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene802488[16]
4BenzamidePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102483

Experimental Protocol: Synthesis of 4-Formyl-3-(morpholino)benzonitrile

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

    • Xantphos (0.03 mmol, 3 mol%)

    • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)

    • Anhydrous dioxane (5 mL)

    • Argon or Nitrogen gas

  • Procedure:

    • To a dry Schlenk flask, add this compound, tris(dibenzylideneacetone)dipalladium(0), Xantphos, and cesium carbonate.

    • Evacuate the flask and backfill with argon. Repeat this process three times.

    • Add degassed dioxane and morpholine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination Catalytic Cycle

G cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Amido Complex Amido Complex Ar-Pd(II)(Br)L2->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)L2 Reductive Elimination Product Ar-NR₂ ArBr Ar-Br Amine R₂NH + Base

The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Use of 4-Bromo-3-formylbenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-formylbenzonitrile as a key starting material in the synthesis of potent and selective kinase inhibitors. The unique trifunctional nature of this reagent—possessing a bromo moiety for cross-coupling reactions, a formyl group for reductive amination or condensation, and a nitrile group—makes it an exceptionally versatile scaffold for building diverse chemical libraries targeting various kinases, particularly Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has proven to be a highly successful therapeutic strategy. This compound serves as an ideal starting point for the synthesis of kinase inhibitors featuring a pyrazolo[3,4-d]pyrimidine core, a well-established bioisostere of the adenine ring of ATP. This scaffold is found in several clinically approved kinase inhibitors.

The synthetic strategy outlined herein leverages the sequential reactivity of the functional groups on this compound to construct the desired heterocyclic core and introduce various substituents for modulating potency, selectivity, and pharmacokinetic properties.

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative quantitative data for the synthesis of a hypothetical series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors derived from this compound. The data is compiled from analogous synthetic routes and biological evaluations of similar kinase inhibitors found in the literature.

Table 1: Synthesis of Key Intermediates from this compound

IntermediateReaction TypeReagentsSolventTemp (°C)Time (h)Yield (%)
2 Hydrazine CondensationHydrazine hydrateEthanol80492
3 CyclizationFormamideN/A180678
4 Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O1001285

Table 2: Biological Activity of Final Kinase Inhibitor Analogs

CompoundTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, µM)
Inhibitor-A BTK5.20.15
Inhibitor-B JAK110.80.42
Inhibitor-C JAK32.50.08
Ibrutinib (control) BTK0.50.01
Tofacitinib (control) JAK1/31.2 / 1.50.02 / 0.03

Experimental Protocols

The following protocols describe a proposed synthetic route to a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor starting from this compound.

Protocol 1: Synthesis of 1-(4-bromo-3-cyanophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate 2)

This protocol describes the initial condensation of this compound with hydrazine to form the pyrazole core.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazole intermediate.

Protocol 2: Synthesis of 1-(4-bromo-3-cyanophenyl)-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3)

This protocol details the cyclization of the pyrazole intermediate to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 1-(4-bromo-3-cyanophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Place the pyrazole intermediate in a round-bottom flask.

  • Add an excess of formamide to the flask.

  • Heat the reaction mixture to 180°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling for Final Product Synthesis (e.g., Inhibitor-A)

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 1-(4-bromo-3-cyanophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the brominated pyrazolopyrimidine intermediate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the toluene/water solvent mixture and degas the solution.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Visualizations

Proposed Synthetic Workflow

G A This compound B Intermediate 2 (Pyrazole derivative) A->B Hydrazine Condensation C Intermediate 3 (Pyrazolo[3,4-d]pyrimidine) B->C Cyclization (Formamide) D Final Kinase Inhibitor C->D Suzuki-Miyaura Coupling

Caption: Proposed synthesis of a kinase inhibitor from this compound.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Inhibited by BTK Inhibitors IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

JAK-STAT Signaling Pathway

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibited by JAK Inhibitors STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: Simplified Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

Application Notes: Suzuki-Miyaura Coupling of 4-Bromo-3-formylbenzonitrile with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. This reaction is of paramount importance in the fields of medicinal chemistry and materials science, where biaryl motifs are prevalent. 4-Bromo-3-formylbenzonitrile is a versatile building block, featuring a bromine atom that can participate in cross-coupling reactions, a formyl group for further derivatization, and a nitrile group. The reaction of this compound with various organoboron reagents, such as boronic acids and their esters, provides a direct route to a diverse range of 4-aryl-3-formylbenzonitrile derivatives. These products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and purity.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-bromobenzonitrile derivatives with various organoboron reagents. These examples serve as a guide for reaction optimization with this compound.

EntryAryl HalideOrganoboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromobenzonitrile4-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001297[4]
24-BromobenzonitrilePhenylboronic acidPd-bpydc-La-K₂CO₃Water70->95[4]
32-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂-K₂CO₃DMF/H₂O1002495[5]
4BromobenzenePhenylboronic acidPdFe₂O₄ (20 mg)-K₂CO₃MeOH/H₂O100-High Yield[6]
5Aryl BromidePhenylboronic acidPdCl₂(dppf) (10)-2 M Na₂CO₃Toluene/Dioxane854Not specified[7]
6Ortho-bromoanilinesArylboronic estersCataXCium A Pd G3-K₃PO₄Dioxane/H₂O10016up to 97[8]

Experimental Protocols

This section provides a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Deionized water (for biphasic systems)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the flask. If using a biphasic system, add the appropriate amount of water.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-3-formylbenzonitrile.

  • Characterization: Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

G Reactants 1. Combine Reactants & Base (this compound, Organoboron Reagent, Base) Catalyst 2. Add Catalyst & Solvent (e.g., Pd(OAc)₂/SPhos in Toluene) Reactants->Catalyst Degas 3. Degas Mixture (Purge with Ar or N₂) Catalyst->Degas Heat 4. Heat & Stir (e.g., 100°C, 12-24h) Degas->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (Ethyl Acetate Extraction) Monitor->Workup Purify 7. Purify Product (Silica Gel Chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application in Drug Discovery: Kinase Inhibitor Signaling Pathway

The 4-arylbenzonitrile scaffold is a key structural motif in various pharmacologically active molecules, including kinase inhibitors.[9] Kinase inhibitors are a major class of drugs, particularly in oncology, that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. By inhibiting specific kinases that are overactive in cancer cells, these drugs can halt tumor progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates Inhibitor 4-Aryl-3-formylbenzonitrile Derivative (Kinase Inhibitor) Inhibitor->RAF INHIBITS

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a kinase inhibitor.

References

Application Notes and Protocols for the Selective Reduction of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective reduction of the aldehyde functionality in 4-Bromo-3-formylbenzonitrile to the corresponding primary alcohol, 4-Bromo-3-(hydroxymethyl)benzonitrile. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The presented protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the integrity of the bromo and nitrile functional groups. The application note includes a summary of reaction parameters, a detailed experimental procedure, and a workflow diagram for clarity.

Introduction

This compound is a versatile bifunctional molecule containing an aldehyde, a nitrile, and a bromo group. The selective reduction of the aldehyde to a primary alcohol is a common and important transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its chemoselectivity; it readily reduces aldehydes and ketones but is generally unreactive towards less reactive functional groups such as nitriles and aryl halides under standard conditions.[1][2] This selectivity allows for the clean conversion of this compound to 4-Bromo-3-(hydroxymethyl)benzonitrile, a valuable building block in medicinal chemistry.

Chemical Reaction

The chemical equation for the reduction of this compound to 4-Bromo-3-(hydroxymethyl)benzonitrile using sodium borohydride is as follows:

Data Presentation

The following table summarizes the key quantitative data for the selective reduction of this compound.

ParameterValueReference
Starting MaterialThis compound[3]
Reducing AgentSodium Borohydride (NaBH₄)[3]
SolventMethanol (MeOH)[3]
Molar Ratio (Substrate:NaBH₄)1:1[3]
Reaction Temperature0 °C[3]
Reaction Time30 minutes[3]
Product4-Bromo-3-(hydroxymethyl)benzonitrile[3]
Yield90%[3]

Experimental Protocol

This protocol is adapted from a reported synthesis of 4-bromo-3-hydroxymethylbenzonitrile.[3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 g (4.74 mmol) of this compound in 10 mL of methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring at 0 °C, add 0.18 g (4.74 mmol) of sodium borohydride in portions.

  • Reaction Monitoring: Stir the resulting mixture at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After 30 minutes, quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution.

  • Solvent Removal: Concentrate the mixture under vacuum using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Triturate the resulting colorless solid with n-hexane to afford the pure 4-bromo-3-(hydroxymethyl)benzonitrile as a white solid (0.9 g, 90% yield).[3]

Mandatory Visualization

G Experimental Workflow for the Reduction of this compound cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add Sodium Borohydride B->C D Stir at 0 °C for 30 min C->D E Quench with aq. NH4Cl D->E Reaction Complete F Remove Methanol E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Triturate with n-Hexane J->K L Isolate Pure Product K->L

References

Application Notes and Protocols: 4-Bromo-3-formylbenzonitrile as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-Bromo-3-formylbenzonitrile and its derivatives as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary focus of this note is the synthesis of Crisaborole , a non-steroidal topical anti-inflammatory phosphodiesterase-4 (PDE4) inhibitor.

Introduction: The Versatility of the Benzoxaborole Scaffold

This compound serves as a critical starting material for the synthesis of a variety of complex molecules, most notably benzoxaborole derivatives. This unique heterocyclic moiety, which contains a boron atom, has gained significant attention in medicinal chemistry due to its ability to form reversible covalent bonds with biological targets. This property has been successfully exploited in the development of novel therapeutic agents.

While this compound itself can be utilized in various synthetic transformations, its derivative, 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile , is a more direct and widely cited precursor for the synthesis of the FDA-approved drug, Crisaborole. Crisaborole is indicated for the treatment of mild to moderate atopic dermatitis.

Featured Active Pharmaceutical Ingredient: Crisaborole

Crisaborole (marketed as Eucrisa) is a topical phosphodiesterase 4 (PDE4) inhibitor. Its mechanism of action involves the inhibition of PDE4 in inflammatory cells, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates inflammatory responses by reducing the production of pro-inflammatory cytokines.

Signaling Pathway of Crisaborole

The inhibitory action of Crisaborole on PDE4 interrupts the degradation of cAMP to AMP. The resulting accumulation of cAMP leads to the downregulation of inflammatory cytokine production, which is a key factor in the pathogenesis of atopic dermatitis.

Crisaborole_Signaling_Pathway cluster_cell Inflammatory Cell Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) cAMP->Inflammatory_Cytokines Reduces Production Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Figure 1: Simplified signaling pathway of Crisaborole.
Quantitative Biological Activity of Crisaborole

The following table summarizes the inhibitory activity of Crisaborole against various PDE4 subtypes.

Target EnzymeIC50 (nM)Reference
PDE4A55 - 340[1]
PDE4B55 - 340[1]
PDE4C55 - 340[1]
PDE4D55 - 340[1]
Purified PDE4B2 catalytic domain75[2]

Experimental Protocols: Synthesis of Crisaborole

The synthesis of Crisaborole from 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile is a multi-step process. Below are generalized protocols for the key transformations.

Experimental Workflow for Crisaborole Synthesis

The overall synthetic route involves the reduction of the formyl group, followed by a Miyaura borylation and subsequent cyclization to form the benzoxaborole ring.

Crisaborole_Synthesis_Workflow Precursor 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Reduction Reduction Precursor->Reduction Intermediate1 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Reduction->Intermediate1 Borylation Miyaura Borylation Intermediate1->Borylation Intermediate2 4-(3-(Hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile Borylation->Intermediate2 Cyclization Acid-mediated Cyclization Intermediate2->Cyclization API Crisaborole Cyclization->API

References

Synthetic Route to Crisaborole from 4-Bromo-3-formylbenzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route to Crisaborole, a phosphodiesterase-4 (PDE-4) inhibitor used for the topical treatment of atopic dermatitis. The synthesis commences from a key starting material, 4-(4-bromo-3-formylphenoxy)benzonitrile, which can be synthesized from precursors like 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile. This application note outlines the experimental protocols for the key transformations, including a Williamson ether synthesis to form the diaryl ether linkage, reduction of the aldehyde, and a final one-pot borylation and cyclization to yield Crisaborole. All quantitative data are summarized in tables for clarity, and the synthetic workflow is visualized using a diagram.

Introduction

Crisaborole, with the chemical name 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile, is a non-steroidal topical medication.[3] Its synthesis involves the construction of a benzoxaborole ring system appended to a cyanophenoxy moiety. The synthetic strategy detailed herein utilizes commercially available starting materials and proceeds through the key intermediate 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[4][5] The protocols provided are based on established literature procedures and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.

Synthetic Scheme

The overall synthetic pathway is depicted below. The initial step involves the formation of the diaryl ether intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, via a Williamson ether synthesis. This is followed by the selective reduction of the aldehyde functionality. The final step is a one-pot reaction involving a borylation of the aryl bromide followed by an intramolecular cyclization to form the benzoxaborole ring of Crisaborole.

Synthetic_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: One-Pot Borylation and Cyclization 2-bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde Intermediate_1 4-(4-bromo-3-formylphenoxy)benzonitrile 2-bromo-5-hydroxybenzaldehyde->Intermediate_1 K2CO3, DMA 4-fluorobenzonitrile 4-Fluorobenzonitrile 4-fluorobenzonitrile->Intermediate_1 Intermediate_2 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile Intermediate_1->Intermediate_2 NaBH4, Methanol Crisaborole Crisaborole Intermediate_2->Crisaborole 1. Borylation Agent, Pd Catalyst 2. Acidification

Caption: Synthetic workflow for Crisaborole.

Experimental Protocols

Step 1: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile (Intermediate 1)

This procedure describes the formation of the diaryl ether linkage via a nucleophilic aromatic substitution reaction (Williamson ether synthesis).

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-5-hydroxybenzaldehyde201.0230.0 g149
4-Fluorobenzonitrile121.1130.0 g248
Potassium Carbonate (K₂CO₃)138.2127.0 g195
N,N-Dimethylacetamide (DMA)87.12130 mL-

Protocol:

  • To a reaction vessel, add 2-bromo-5-hydroxybenzaldehyde (30.0 g, 149 mmol) and 4-fluorobenzonitrile (30.0 g, 248 mmol).

  • Add N,N-Dimethylacetamide (DMA, 130 mL) to dissolve the reactants.

  • Add potassium carbonate (27.0 g, 195 mmol) to the solution.

  • Stir the reaction mixture at 20-30°C for 3-6 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture containing 4-(4-bromo-3-formylphenoxy)benzonitrile can be used directly in the next step or worked up by quenching with water and extracting with an organic solvent.

Step 2: Synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Intermediate 2)

This protocol details the selective reduction of the aldehyde group of Intermediate 1 to a primary alcohol.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-(4-bromo-3-formylphenoxy)benzonitrile (in DMA)302.12(from Step 1)~149
Sodium Borohydride (NaBH₄)37.832.0 g53
Water18.0220 mL-
5% Sodium Hydroxide (NaOH) solution40.00for stabilization-

Protocol:

  • To the reaction mixture from Step 1, add a solution of sodium borohydride (2.0 g, 53 mmol) in water (20 mL, stabilized with 5% NaOH) dropwise over 20 minutes, maintaining the temperature at 20-30°C.[6]

  • Stir the reaction for an additional 60 minutes.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, the reaction can be worked up by adding acetic acid, followed by extraction with an organic solvent like toluene.[6] An alternative procedure involves dissolving 100 g of the isolated aldehyde in 500 mL of methanol, cooling to 10-15°C, and adding 6.2 g of sodium borohydride over 60-90 minutes. The reaction is then quenched with water, and the solid product is filtered.[3]

Step 3: One-Pot Synthesis of Crisaborole

This final step involves a palladium-catalyzed borylation of the aryl bromide followed by an in-situ intramolecular cyclization to form the benzoxaborole ring.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile304.14(from Step 2)-
Borylation Agent (e.g., Bis(pinacolato)diboron)253.94(Stoichiometric or slight excess)-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)816.64(Catalytic amount)-
Base (e.g., Potassium Acetate)98.14(Excess)-
Tri(C1-C4)alkyl borate (e.g., Triisopropyl borate)188.08(Stoichiometric or slight excess)-
(C4-C6)alkyl lithium or aryl lithium (e.g., n-BuLi)64.06(Stoichiometric or slight excess)-
Organic Solvent (e.g., Dioxane, THF)---
Acid (for workup, e.g., HCl)---

Protocol:

  • Dissolve 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in a suitable organic solvent (e.g., dioxane or THF) in a reaction vessel under an inert atmosphere.

  • Add the borylation agent (e.g., bis(pinacolato)diboron), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).[2]

  • Alternatively, a lithium-halogen exchange can be performed using an alkyl lithium reagent like n-butyllithium at low temperature (-78°C) followed by the addition of a trialkyl borate such as triisopropyl borate.[3]

  • Heat the reaction mixture to the appropriate temperature and stir until the starting material is consumed.

  • Upon completion of the borylation, acidify the reaction mixture (e.g., with HCl) to facilitate the cyclization and formation of Crisaborole.[3]

  • Isolate the crude Crisaborole by extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography to obtain pure Crisaborole.

Data Summary

Table 1: Reactant and Product Information

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-5-hydroxybenzaldehydeStarting MaterialC₇H₅BrO₂201.02
4-FluorobenzonitrileStarting MaterialC₇H₄FN121.11
4-(4-bromo-3-formylphenoxy)benzonitrileIntermediate 1C₁₄H₈BrNO₂302.12
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrileIntermediate 2C₁₄H₁₀BrNO₂304.14
CrisaboroleFinal ProductC₁₄H₁₀BNO₃251.05

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Logical_Workflow Start Starting Materials (2-Bromo-5-hydroxybenzaldehyde, 4-Fluorobenzonitrile) Step1 Williamson Ether Synthesis (Diaryl Ether Formation) Start->Step1 Intermediate1 Intermediate 1 (4-(4-bromo-3-formylphenoxy)benzonitrile) Step1->Intermediate1 Step2 Aldehyde Reduction Intermediate1->Step2 Intermediate2 Intermediate 2 (4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile) Step2->Intermediate2 Step3 One-Pot Borylation & Cyclization Intermediate2->Step3 End Crisaborole (Final Product) Step3->End

Caption: Logical flow of the Crisaborole synthesis.

Conclusion

The synthetic route described provides a viable pathway for the laboratory-scale synthesis of Crisaborole. The protocols are based on established chemical transformations and offer a clear and detailed guide for researchers. The use of a one-pot borylation and cyclization step in the final stage offers an efficient means to construct the characteristic benzoxaborole core of the molecule. Careful execution of these steps and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

Application Notes and Protocols: Derivatization of the Nitrile Group of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the nitrile group in 4-Bromo-3-formylbenzonitrile. This versatile building block, featuring a nitrile, an aldehyde, and a bromine atom on a benzene ring, offers multiple avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.[1] The selective derivatization of the nitrile group in the presence of other reactive functionalities is a key step in the synthesis of novel compounds. The protocols provided herein are based on established chemical transformations of the nitrile group.

I. Overview of Nitrile Group Derivatization

The nitrile group is a valuable functional group in organic synthesis due to its ability to be transformed into a variety of other functionalities. Key derivatizations include:

  • [3+2] Cycloaddition with Azides to form Tetrazoles: This reaction is widely used in medicinal chemistry to introduce a tetrazole ring as a bioisostere for a carboxylic acid.[2][3]

  • Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or carboxylic acid.[4]

  • Reduction to Primary Amines: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile group into a primary amine.

  • Conversion to Amidines: The Pinner reaction or metal-catalyzed addition of amines provides a route to amidines, which are important pharmacophores.[5][6][7]

  • Cyclotrimerization to 1,3,5-Triazines: Under specific catalytic conditions, three nitrile molecules can cyclize to form a symmetrical 1,3,5-triazine ring.[8][9]

The presence of the aldehyde and bromo functionalities on the this compound scaffold requires careful consideration of reaction conditions to ensure the selective transformation of the nitrile group.

II. Experimental Protocols

A. Synthesis of 5-(4-Bromo-3-formylphenyl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition reaction between the nitrile group of this compound and sodium azide to form the corresponding tetrazole. Various catalysts can be employed to facilitate this reaction, with zinc salts and amine hydrochlorides being common choices.[10][11]

Reaction Scheme:

G cluster_0 This compound plus1 + NaN3 NaN3 arrow1 DMF, ZnCl2 (cat.) 120 °C 5-(4-Bromo-3-formylphenyl)-1H-tetrazole

Caption: Synthesis of 5-(4-Bromo-3-formylphenyl)-1H-tetrazole.

Materials:

  • This compound

  • Sodium Azide (NaN3) - Caution: Highly toxic and potentially explosive! Handle with extreme care.

  • Zinc Chloride (ZnCl2), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and zinc chloride (0.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Acidify the mixture to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Safety Precautions:

  • Sodium azide is acutely toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Avoid contact of sodium azide with acids, as this generates highly toxic and explosive hydrazoic acid.

  • Reactions involving azides should be performed behind a blast shield.

B. Synthesis of 4-Bromo-3-formylbenzamide

This protocol outlines the partial hydrolysis of the nitrile group to an amide under acidic conditions. Careful control of reaction conditions is necessary to prevent further hydrolysis to the carboxylic acid.

Reaction Scheme:

G cluster_0 This compound plus1 + H2O H2O arrow1 H2SO4 (conc.) Heat 4-Bromo-3-formylbenzamide

Caption: Synthesis of 4-Bromo-3-formylbenzamide.

Materials:

  • This compound

  • Sulfuric acid (H2SO4), concentrated

  • Ice-water

  • Sodium bicarbonate (NaHCO3) solution, saturated

Procedure:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

  • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-3-formylbenzamide.

C. Synthesis of (4-Bromo-3-formylphenyl)methanamine

This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH4). The aldehyde group will also be reduced under these conditions, so a subsequent oxidation or a protecting group strategy for the aldehyde would be necessary if the aldehyde functionality is to be preserved.

Reaction Scheme:

G cluster_0 This compound arrow1 1. LiAlH4, THF 2. H2O (4-Bromo-3-(hydroxymethyl)phenyl)methanamine Product

Caption: Reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4) - Caution: Reacts violently with water!

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na2SO4·10H2O)

  • Ethyl acetate

Procedure:

  • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench it by the slow and careful sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Note: To selectively reduce the nitrile in the presence of the aldehyde, catalytic hydrogenation with a specific catalyst system (e.g., Raney nickel in the presence of ammonia) might be explored, though optimization would be required.

III. Quantitative Data Summary

The following table summarizes expected yields for the derivatization of the nitrile group in substituted benzonitriles. Actual yields for this compound may vary and require optimization.

DerivativeFunctional Group FormedReagentsTypical Yield Range (%)
Tetrazole5-substituted-1H-tetrazoleNaN3, ZnCl270-95
AmideCarboxamideH2SO4, H2O60-85
AminePrimary amineLiAlH470-90

IV. Visualizations

A. Logical Workflow for Nitrile Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound and subsequent analysis.

workflow start This compound reaction Derivatization Reaction (e.g., Tetrazole formation) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Derivative characterization->end

Caption: General experimental workflow for nitrile derivatization.

B. Signaling Pathway Context (Hypothetical)

Derivatives of this compound may be designed as inhibitors of specific enzymes or as ligands for receptors in various signaling pathways relevant to drug discovery. For instance, tetrazole-containing compounds are known to act as antagonists in pathways involving G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical interaction.

signaling_pathway ligand Derivative of This compound receptor GPCR ligand->receptor binds to g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Hypothetical signaling pathway interaction.

These protocols and notes provide a starting point for the derivatization of the nitrile group in this compound. Researchers are encouraged to adapt and optimize these procedures for their specific research goals.

References

Application Notes and Protocols: One-Pot Synthesis of Bioactive Isoindolinone Derivatives from 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of a bioactive isoindolinone derivative starting from 4-Bromo-3-formylbenzonitrile. Isoindolinones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents.[1] Their derivatives have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects. The presented protocol is a base-promoted tandem reaction that offers an efficient and straightforward route to synthesize substituted isoindolinones.

Introduction

The synthesis of complex heterocyclic scaffolds in a single step, known as one-pot synthesis, is a highly desirable strategy in medicinal chemistry and drug discovery. It offers several advantages, including reduced reaction time, lower cost, and minimized waste generation. This compound is a versatile starting material due to its two reactive functional groups: an aldehyde and a nitrile, ortho to each other, along with a bromo substituent that can be used for further diversification. This application note details a one-pot synthesis of a 6-Bromo-3-(substituted)-isoindolin-1-one derivative, a scaffold with potential biological activity. Isoindolinone derivatives have been reported to exhibit a variety of biological activities, including acting as inhibitors of enzymes such as carbonic anhydrase and possessing anticancer properties.[2][3]

One-Pot Synthesis of 6-Bromo-3-(4-nitrophenylamino)isoindolin-1-one

This protocol describes a one-pot synthesis of 6-Bromo-3-(4-nitrophenylamino)isoindolin-1-one from this compound and 4-nitroaniline. The reaction proceeds via a nucleophilic addition of the aniline to the aldehyde, followed by an intramolecular cyclization and rearrangement.[4][5]

Experimental Protocol

Materials:

  • This compound

  • 4-Nitroaniline

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 210 mg) and 4-nitroaniline (1.0 mmol, 138 mg).

  • Add 10 mL of Dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 5% (w/v) solution of Potassium Hydroxide (KOH) in Methanol (MeOH).

  • Slowly add 1.0 mL of the 5% KOH in MeOH solution to the reaction mixture.

  • An exothermic reaction will be observed, and the color of the solution will change.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 10 mL) and then with cold methanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the final compound.

Data Presentation
CompoundStarting Material 1Starting Material 2Product Yield (%)Melting Point (°C)1H NMR (DMSO-d6, 400 MHz) δ (ppm)
6-Bromo-3-(4-nitrophenylamino)isoindolin-1-oneThis compound4-Nitroaniline85235-2379.15 (s, 1H, NH), 8.10 (d, J = 8.8 Hz, 2H), 7.95 (d, J = 8.0 Hz, 1H), 7.80 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 6.50 (d, J = 8.0 Hz, 1H, CH), 5.90 (d, J = 8.0 Hz, 1H, NH)

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Start This compound + 4-Nitroaniline Solvent DCM Start->Solvent Dissolve Catalyst 5% KOH in MeOH ReactionMix Stir at RT for 2h Catalyst->ReactionMix Add Precipitate Precipitate Formation ReactionMix->Precipitate Reaction Completion Filtration Vacuum Filtration Precipitate->Filtration Wash Wash with H2O and MeOH Filtration->Wash Product 6-Bromo-3-(4-nitrophenylamino)isoindolin-1-one Wash->Product

Caption: One-pot synthesis workflow for 6-Bromo-3-(4-nitrophenylamino)isoindolin-1-one.

Potential Signaling Pathway: Carbonic Anhydrase Inhibition

Isoindolinone derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

G H2CO3 H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Physiological_Processes Physiological Processes (e.g., pH regulation, ion transport) H_HCO3->Physiological_Processes CA Carbonic Anhydrase (CA) CO2_H2O CO2_H2O CA->CO2_H2O Isoindolinone 6-Bromo-3-(substituted)- isoindolin-1-one Isoindolinone->CA Inhibits Pathological_Conditions Pathological Conditions (e.g., Glaucoma, Cancer) Physiological_Processes->Pathological_Conditions Dysregulation leads to

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield in the Suzuki coupling of 4-Bromo-3-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound are often attributed to the electronic properties of the substrate. The presence of two strong electron-withdrawing groups (formyl and nitrile) can influence the reactivity of the aryl bromide. Key factors contributing to low yield include suboptimal catalyst and ligand selection, inappropriate base or solvent choice, catalyst deactivation, and the occurrence of side reactions such as homocoupling or dehalogenation.[1][2]

Q2: What are the most critical parameters to optimize for this specific reaction?

For this substrate, the most critical parameters to optimize are the catalyst system (palladium precursor and phosphine ligand), the base, and the solvent system. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the oxidative addition step with electron-deficient aryl halides.[3][4] The base and solvent play a significant role in the transmetalation step and overall reaction kinetics.[5][6]

Q3: Can the formyl and nitrile groups interfere with the reaction?

While generally compatible with Suzuki coupling conditions, formyl and nitrile groups can potentially influence the reaction. The formyl group, in particular, can be sensitive to certain reaction conditions, although it is not typically considered a major issue in Suzuki couplings. It's more likely that the electronic effect of these groups on the aryl bromide is the primary cause of difficulty.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

This is a common problem that can often be resolved by systematically evaluating the components of the reaction.

Q: My reaction shows little to no consumption of this compound. What are the likely causes and solutions?

A: This issue typically points to problems with the catalyst activity or the initial oxidative addition step of the catalytic cycle.

Potential Causes and Recommended Solutions:

Potential CauseRecommended ActionRationale
Inactive Catalyst • Use a fresh batch of the palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.[7]• Consider using a more robust pre-formed catalyst, such as a Buchwald G3 or G4 precatalyst.[8]Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture, which can lead to a loss of activity.[7] Pre-formed catalysts can offer greater stability and reliability.
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[3][9]• Increase the reaction temperature in increments of 10-20 °C.This compound is an electron-deficient aryl bromide. Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step.[4]
Inappropriate Base • Screen a variety of bases. For this substrate, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like Na₂CO₃.[7][10]The choice of base is critical and can be empirical.[11] Stronger bases can facilitate the transmetalation step and help regenerate the active catalyst.
Poor Solubility • Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.[11]• Consider alternative solvent systems such as dioxane/water, toluene/water, or DMF.[8]Poor solubility of any of the reactants can significantly hinder the reaction rate.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion check_catalyst Check Catalyst Activity (Use fresh catalyst/precatalyst) start->check_catalyst check_ligand Optimize Ligand (Screen bulky, electron-rich ligands) check_catalyst->check_ligand check_base Optimize Base (Screen K₃PO₄, Cs₂CO₃) check_ligand->check_base check_conditions Adjust Reaction Conditions (Increase temperature, check solubility) check_base->check_conditions evaluate Evaluate Conversion check_conditions->evaluate evaluate->check_catalyst No success Successful Conversion evaluate->success Yes

Caption: A workflow for troubleshooting low conversion in Suzuki coupling.

Issue 2: Formation of Significant Side Products

The presence of side products like homocoupled boronic acid or dehalogenated starting material can significantly reduce the yield of the desired product.

Q: My reaction is proceeding, but I'm observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?

A: These side reactions are often indicative of issues with the reaction atmosphere or the stability of the boronic acid.

Potential Causes and Recommended Solutions:

Potential CauseRecommended ActionRationale
Oxygen in the Reaction Mixture • Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]Oxygen can promote the homocoupling of boronic acids.[1] Rigorous exclusion of oxygen is critical for minimizing this side reaction.
Boronic Acid Instability (Protodeboronation) • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.• Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1]• Ensure the purity of the boronic acid.Boronic acids can be susceptible to degradation, especially at higher temperatures, leading to lower yields. Boronic esters often exhibit greater stability.
Dehalogenation • Use a less hydrogen-donating solvent. For example, if using an alcohol-containing solvent system, consider switching to dioxane or toluene.[1]• Ensure the base is not promoting dehalogenation.Dehalogenation can occur as a competitive side reaction where the aryl halide is reduced instead of coupled.[1]

Suzuki Catalytic Cycle and Common Side Reactions

suzuki_cycle cluster_cycle Suzuki Coupling Cycle cluster_side Side Reactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ Base dehalogenation Dehalogenation (R¹-H) pd_complex->dehalogenation H-source pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 homocoupling Homocoupling (R²-R²) transmetal->homocoupling [O₂] red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 R¹-R²

Caption: The Suzuki catalytic cycle with key side reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Catalyst and Ligand Screening

A parallel screening approach can efficiently identify the optimal catalyst system.

  • Array Setup: Arrange an array of reaction vials, each containing a magnetic stir bar.

  • Reagent Addition: To each vial, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: Add a different palladium precursor/ligand combination to each vial (see table below for suggestions).

  • Solvent and Reaction: Add the degassed solvent, seal the vials, and heat to the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), analyze the conversion in each vial by LC-MS to determine the most effective catalyst system.

Table 1: Suggested Catalyst Systems for Screening

EntryPalladium Precursor (mol%)Ligand (mol%)Notes
1Pd(OAc)₂ (2)SPhos (4)A common and often effective system for challenging couplings.[9]
2Pd₂(dba)₃ (1)XPhos (4)XPhos is another highly active Buchwald ligand.[8]
3Pd(PPh₃)₄ (5)-A classical catalyst, but may be less effective for this substrate.[8]
4XPhos Pd G3 (2)-A robust and air-stable precatalyst.
5PdCl₂(dppf) (3)-Often used but may require higher temperatures.[3]
Protocol for Base and Solvent Optimization
  • Setup: Use the best catalyst/ligand system identified from the previous screen.

  • Variable Screening: Set up an array of reactions where each vial contains a different base or solvent system (see tables below).

  • Execution: Follow the general Suzuki protocol for reaction setup, execution, and analysis.

Table 2: Suggested Bases for Screening

BaseEquivalentsNotes
K₃PO₄2.0 - 3.0Often a good choice for electron-deficient substrates.[3]
Cs₂CO₃2.0A strong base that can be very effective.[7]
K₂CO₃2.0A common but potentially less effective base for this reaction.[2]
Na₂CO₃2.0A weaker base, may require higher temperatures.[6]

Table 3: Suggested Solvent Systems for Screening (Degassed)

Solvent System (v/v)Notes
Dioxane / H₂O (10:1)A versatile and widely used solvent system.[8]
Toluene / H₂O (10:1)Another common choice, can be run at higher temperatures.[8]
DMFA polar aprotic solvent that can aid solubility.[11]
THF / H₂O (4:1)A lower boiling point option.[2]

References

preventing dehalogenation side reaction with 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Bromo-3-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions, specifically dehalogenation, during cross-coupling and other transformations.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation (or hydrodehalogenation) is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 3-formylbenzonitrile. This reduces the yield of the desired product and introduces a significant purification challenge. This side reaction is common in palladium-catalyzed processes where palladium hydride (Pd-H) species are inadvertently generated.[1][2]

Q2: Which reaction types are most susceptible to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions are particularly prone to this side reaction. This includes, but is not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. The specific conditions of the reaction, such as the choice of base, solvent, and ligand, play a crucial role.[3][4][5]

Q3: How do the electron-withdrawing formyl (-CHO) and cyano (-CN) groups influence the dehalogenation side reaction?

A3: The electron-withdrawing nature of the formyl and cyano groups makes the carbon-bromine bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in most cross-coupling cycles.[6] While this enhances reactivity for the desired coupling, it can also accelerate pathways leading to dehalogenation if reaction conditions are not carefully controlled.

Q4: What are the primary sources of the palladium hydride (Pd-H) species that cause dehalogenation?

A4: Pd-H species can form through several pathways. A common one is the β-hydride elimination from certain reagents, such as alkoxide bases (e.g., sodium tert-butoxide) or even ethanol used as a solvent.[1][2] Impurities in reagents or solvents, such as water or other proton sources, can also react with the palladium catalyst to generate these unwanted hydrides.[7]

Q5: What general strategies can be employed to minimize dehalogenation?

A5: Key strategies include:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[5][8]

  • Base Selection: Using weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong alkoxide bases can reduce the formation of Pd-H species.[4][8]

  • Solvent Choice: Using high-quality, anhydrous, and degassed solvents is critical. Toluene is often a better choice than ethereal solvents like dioxane or THF, which can be more prone to forming peroxides and other impurities.[5][7]

  • Temperature Control: Running the reaction at the lowest effective temperature can slow down the rate of dehalogenation relative to the desired coupling.[9]

  • Inert Atmosphere: Maintaining a strictly anaerobic (oxygen-free) and anhydrous environment is crucial to prevent catalyst decomposition and side reactions.[7]

Troubleshooting Guides

This section provides specific recommendations and starting protocols for common reactions involving this compound, with a focus on minimizing the dehalogenation side product.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the choice of base and solvent is critical to prevent dehalogenation.

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Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.
Ligand XPhos, SPhos, or RuPhos (1.1-1.2 eq. per Pd)Bulky, electron-rich ligands that accelerate reductive elimination, outcompeting dehalogenation.
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Weaker bases that are less prone to generating Pd-H species compared to alkoxides.[4]
Solvent Toluene / Water (e.g., 10:1 v/v)Toluene is generally a robust solvent. Ensure it is anhydrous and thoroughly degassed.[5]
Temperature 80 - 100 °CUse the lowest temperature that allows for a reasonable reaction rate.

Detailed Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under argon, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Add anhydrous, degassed toluene and a small amount of degassed water (e.g., a 10:1 toluene:water ratio).

  • Seal the flask and heat the mixture at 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds. The choice of ligand and base combination is paramount to success.[1][10]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or G3/G4 PalladacyclesPre-formed palladacycles can offer higher activity and reproducibility.[8]
Ligand Josiphos-type or XPhos (1.1-1.2 eq. per Pd)Sterically hindered ligands are crucial for promoting C-N bond formation.[8][11]
Base NaOtBu or LHMDS (1.2-1.5 equivalents)While NaOtBu can be a source of Pd-H, it is often necessary for amine deprotonation. Use the minimum effective amount.
Solvent Toluene or DioxaneEnsure the solvent is scrupulously dried and degassed.
Temperature 80 - 110 °CHigher temperatures are often required but can increase dehalogenation. Optimization is key.[11]

Detailed Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., a Josiphos-type ligand, 3.3 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 eq.).

  • In a separate vial, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in anhydrous, degassed toluene.

  • Add the substrate solution to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with a saturated aqueous NH₄Cl solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography.

Guide 3: Sonogashira Coupling

For introducing alkyne moieties, controlling the catalyst system and base is vital to prevent both dehalogenation and alkyne homocoupling.

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// Main Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-Br(L)₂", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Trans [label="Ar-Pd(II)-R(L)₂", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Side Reaction Nodes PdH_Source [label="H-Source\n(Base, Solvent,\nWater)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdH [label="Ar-Pd(II)-H(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];

// Products Product [label="Ar-R\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Ar-H\n(Dehalogenation)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" Oxidative Addition\n (Ar-Br) "]; OxAdd -> Trans [label=" Transmetalation\n (R-M) "]; Trans -> Pd0 [label=" Reductive\n Elimination "]; Trans -> Product [style=dashed];

// Side Reaction Path OxAdd -> ArPdH [label=" Protonolysis ", color="#EA4335", style=dashed]; PdH_Source -> ArPdH [style=invis]; // for positioning ArPdH -> Pd0 [label=" Reductive\n Elimination ", color="#EA4335"]; ArPdH -> SideProduct [style=dashed, color="#EA4335"];

{rank=same; OxAdd; PdH_Source;} {rank=same; Trans; ArPdH;} {rank=same; Product; SideProduct;} }

Caption: General cross-coupling cycle and the dehalogenation side-pathway.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂/LigandStandard, reliable catalysts for Sonogashira reactions.[12][13]
Copper(I) Co-catalyst CuI (1-10 mol%)Essential for the traditional Sonogashira mechanism. Use the lowest effective loading.
Ligand (if needed) PPh₃, XPhosCan stabilize the palladium catalyst.
Base Et₃N, i-Pr₂NH, or DBU (2-3 equivalents)Amine bases are standard; they also serve as the solvent in many cases.
Solvent THF or Toluene (if amine is not the solvent)Ensure the solvent is anhydrous and degassed.
Temperature Room Temperature to 60 °CMany Sonogashira reactions proceed at mild temperatures, which helps suppress side reactions.[12][14]
Alternative Copper-Free ConditionsConsider using a palladium/ligand system (e.g., Pd(OAc)₂/SPhos) with a base like Cs₂CO₃ to avoid copper.[14]

Detailed Protocol: Copper-Catalyzed Sonogashira Coupling

  • To a dry Schlenk tube under argon, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF and then triethylamine (3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or warm gently to 40 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove salts.

  • Wash the filtrate with water, brine, and dry over Na₂SO₄.

  • Concentrate and purify the product by column chromatography.

Guide 4: Cyanation Reactions

Introducing a nitrile group can be achieved under various conditions. Modern methods using non-toxic cyanide sources are preferred.

Table 4: Recommended Conditions for Cyanation

ParameterRecommendationRationale
Cyanide Source K₄[Fe(CN)₆] or Zn(CN)₂Non-toxic, stable, and effective cyanide sources that reduce handling risks.[15]
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%)A reliable Pd(0) source for cyanation.
Ligand dppf or Xantphos (1.1-1.2 eq. per Pd)Ligands are crucial for stabilizing the catalyst and facilitating the reaction.
Base/Additive Na₂CO₃ (for K₄[Fe(CN)₆])Often required to facilitate the catalytic cycle.
Solvent DMAc, NMP, or DMFPolar aprotic solvents are typically required to dissolve the cyanide salts.[15]
Temperature 100 - 140 °CCyanation reactions often require elevated temperatures.

Detailed Protocol: Palladium-Catalyzed Cyanation

  • To a dry reaction vessel, add this compound (1.0 eq.), K₄[Fe(CN)₆] (0.5 eq.), Na₂CO₃ (0.2 eq.), Pd₂(dba)₃ (2 mol%), and dppf (4.4 mol%).

  • Add anhydrous, degassed DMAc.

  • Heat the mixture under an argon atmosphere to 120 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through celite, washing thoroughly with ethyl acetate.

  • Wash the combined filtrate with water multiple times to remove the solvent, followed by brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

References

Technical Support Center: Purification of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Bromo-3-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route employed. Potential impurities include:

  • Unreacted Starting Materials: Such as 4-bromo-3-methylbenzonitrile or 4-bromo-3-(dibromomethyl)benzonitrile.

  • Over-reduction Product: 4-bromo-3-hydroxymethylbenzonitrile, if a reduction step is not properly controlled.

  • Oxidation Product: 4-bromo-3-carboxybenzonitrile, due to the sensitivity of the aldehyde functional group to air oxidation.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any excess reagents.

Q2: What are the recommended purification methods for this compound?

A2: The two primary and most effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: Typically performed using silica gel with a solvent system of hexane and ethyl acetate or dichloromethane and petroleum ether.

  • Recrystallization: Can be effective using a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature, such as ethyl ether and hexane.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of impurities by comparing the obtained spectra with known reference spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide quantitative information about the purity of the sample and help to resolve the product from its impurities.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting point range and lower the melting point.

Q4: What are the ideal storage conditions for purified this compound?

A4: To prevent degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde group.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low recovery after column chromatography.
Possible Cause Troubleshooting Steps
Compound streaking or tailing on the column. Optimize the solvent system. A more polar eluent might be needed to move the compound effectively. Consider adding a small amount of a slightly more polar solvent to the eluent system.
Irreversible adsorption to the silica gel. The aldehyde group can sometimes interact strongly with the acidic silica gel. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can help. Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.
Product decomposition on silica gel. Minimize the time the compound spends on the column by using flash chromatography. Ensure the silica gel is of high quality and the solvents are dry.
Problem 2: Difficulty in inducing crystallization during recrystallization.
Possible Cause Troubleshooting Steps
Solution is not supersaturated. Reduce the volume of the solvent by gentle heating and evaporation.
No nucleation sites for crystal growth. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of significant impurities. The presence of impurities can inhibit crystallization. It may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Problem 3: Presence of a persistent impurity in the final product.
Possible Cause Troubleshooting Steps
Co-elution of the impurity with the product during column chromatography. Modify the solvent system for column chromatography to improve separation. A shallower gradient or an isocratic elution with a finely tuned solvent mixture might be necessary. Consider using a different stationary phase (e.g., reverse-phase silica).
Impurity has similar solubility to the product. Try a different solvent or a combination of solvents for recrystallization. Sometimes a multi-solvent system can provide better selectivity.
The impurity is the corresponding carboxylic acid. A basic wash (e.g., with a dilute solution of sodium bicarbonate) of the organic solution before the final purification step can remove acidic impurities.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)
CompoundAldehyde Proton (CHO)Aromatic ProtonsOther Protons
This compound ~10.4 ppm (s)~7.8-8.2 ppm (m)-
4-bromo-3-hydroxymethylbenzonitrile-~7.5-7.9 ppm (m)~4.8 ppm (s, -CH₂OH)
4-bromo-3-methylbenzonitrile-~7.4-7.7 ppm (m)~2.5 ppm (s, -CH₃)
4-bromo-3-carboxybenzonitrile-~8.0-8.4 ppm (m)~11-12 ppm (br s, -COOH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Suggested Solvent Systems for Purification
Purification MethodSolvent SystemTypical Purity Achieved
Column Chromatography Hexane / Ethyl Acetate (gradient)>95%
Dichloromethane / Petroleum Ether (gradient)>95%
Recrystallization Ethyl Ether / Hexane>98%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder. This is then carefully added to the top of the packed column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the proportion of the more polar solvent (Ethyl Acetate).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of a suitable hot solvent (e.g., ethyl ether) is added to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and crystals should form.

  • Cooling: To maximize the yield, the flask is then placed in an ice bath for at least 30 minutes.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of ice-cold solvent (e.g., hexane), and then dried under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization NMR NMR Column Chromatography->NMR Recrystallization->NMR HPLC HPLC NMR->HPLC Melting Point Melting Point HPLC->Melting Point Pure Product Pure Product Melting Point->Pure Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Low Yield Low Yield Start->Low Yield Decomposition Decomposition Start->Decomposition Optimize Solvents Optimize Solvents Impure Product->Optimize Solvents Co-elution Change Stationary Phase Change Stationary Phase Impure Product->Change Stationary Phase Strong Adsorption Slow Cooling Slow Cooling Low Yield->Slow Cooling Recrystallization Issue Seed Crystals Seed Crystals Low Yield->Seed Crystals Recrystallization Issue Decomposition->Change Stationary Phase Acidic Silica Inert Atmosphere Inert Atmosphere Decomposition->Inert Atmosphere Oxidation Pure Product Pure Product Optimize Solvents->Pure Product Change Stationary Phase->Pure Product Slow Cooling->Pure Product Seed Crystals->Pure Product Inert Atmosphere->Pure Product

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-3-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

A1: The primary challenges with this substrate arise from its electronic properties and the presence of two functional groups:

  • Electron-deficient aryl bromide: The electron-withdrawing nature of the nitrile and formyl groups can affect the oxidative addition step of the catalytic cycle.

  • Formyl (aldehyde) group: This group is sensitive to strong bases and nucleophilic attack, which can lead to side reactions such as aldol condensation or Cannizzaro-type reactions under harsh basic conditions.

  • Nitrile group: While generally more stable, the nitrile group can potentially coordinate to the palladium catalyst, although this is less common.

Q2: Which palladium source is better for this reaction, Pd(OAc)₂ or Pd₂(dba)₃?

A2: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources for Buchwald-Hartwig reactions.[1] For substrates similar to this compound, Pd(OAc)₂ has been shown to be highly effective, often providing better yields compared to Pd₂(dba)₃ when paired with an appropriate ligand and base.[2] It is generally recommended to start with Pd(OAc)₂.[2]

Q3: What type of ligand is most suitable for the amination of this electron-deficient substrate?

A3: Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig aminations. For electron-deficient aryl bromides, ligands like XPhos have demonstrated excellent performance, leading to high yields.[2] Other common ligands to consider during screening include BrettPhos, RuPhos, and DavePhos, with the choice often depending on the specific amine coupling partner.[3]

Q4: How do I choose the right base for this reaction, considering the sensitive formyl group?

A4: The choice of base is critical to avoid side reactions with the aldehyde.

  • Strong bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) often lead to higher reaction rates.[4] However, they can also promote side reactions with the formyl group.[4] Careful control of reaction temperature and time is necessary.

  • Weaker bases: If side reactions are a major issue, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives.[4] These bases are less likely to cause decomposition of the substrate but may require higher reaction temperatures or longer reaction times to achieve good conversion.[4]

Q5: What are common side reactions to look out for?

A5: Besides the potential for reactions involving the formyl group, other common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, resulting in 3-formylbenzonitrile.[5]

  • Homocoupling: Dimerization of the aryl bromide.

  • Catalyst deactivation: The formation of inactive palladium species.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive catalyst.- Use a fresh palladium source and ligand.- Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[6]
2. Suboptimal base/ligand combination.- Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
3. Insufficient reaction temperature or time.- Gradually increase the reaction temperature in 10 °C increments.- Monitor the reaction over a longer period (e.g., up to 24 hours).
Significant Side Product Formation (e.g., hydrodehalogenation) 1. Catalyst system promotes side reactions.- Change the ligand. Some ligands are more prone to hydrodehalogenation than others.- Lower the reaction temperature.
2. Presence of water or other protic impurities.- Ensure all reagents and solvents are anhydrous.- Use freshly dried and degassed solvents.
Decomposition of Starting Material 1. Base is too strong for the formyl group.- Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[4]- Lower the reaction temperature.
2. Reaction temperature is too high.- Optimize the temperature; higher is not always better, especially with sensitive functional groups.
Reaction Stalls Before Completion 1. Catalyst deactivation.- Increase catalyst loading slightly.- Ensure the reaction is under a strictly inert atmosphere (N₂ or Ar).
2. Product inhibition.- This is less common but can occur. Try diluting the reaction mixture.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes yields for the Buchwald-Hartwig amination of a structurally similar bromo-aryl substrate with aniline, comparing different palladium sources, ligands, and bases. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Reaction Conditions on the Pd-catalyzed Amination of 2-bromo-13α-estrone 3-methyl ether with aniline in toluene [2]

EntryPd Source (mol%)Ligand (mol%)BaseYield (%)a
1Pd(OAc)₂ (10)X-Phos (10)KOt-Bu83
2Pd(OAc)₂ (10)X-Phos (10)NaOt-Bu78
3Pd(OAc)₂ (10)X-Phos (10)Cs₂CO₃0
4Pd(OAc)₂ (10)BINAP (10)KOt-Bu35
5Pd₂(dba)₃ (5)X-Phos (10)KOt-Bu12
6Pd₂(dba)₃ (5)X-Phos (10)NaOt-Bu10
7Pd₂(dba)₃ (5)BINAP (10)KOt-Bu8

a: Yields obtained under microwave irradiation for 10 minutes at 100 °C.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., KOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd(OAc)₂ (1-5 mol%), XPhos (1.2-6 mol%), and base (1.5-2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add the this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition + Ar-Br amine_complex [L-Pd(II)(Ar)(AmineH)]+Br- oa_complex->amine_complex + Amine amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation - H-Base+Br- amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Experiment Start low_yield Low or No Yield? start->low_yield check_catalyst Check Catalyst Activity (fresh reagents, precatalyst) low_yield->check_catalyst Yes side_products Side Products? low_yield->side_products No screen_conditions Screen Base/Ligand/ Solvent/Temperature check_catalyst->screen_conditions screen_conditions->side_products weaker_base Use Weaker Base (e.g., Cs2CO3) side_products->weaker_base Yes (Decomposition) optimize_temp Lower Temperature side_products->optimize_temp Yes (Hydrodehalogenation) success Successful Reaction side_products->success No weaker_base->success optimize_temp->success

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Managing Reactions with 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-formylbenzonitrile. The unique substitution pattern of this molecule, with a formyl group ortho to the bromine, introduces significant steric hindrance that can complicate common synthetic transformations. This resource addresses specific issues encountered during cross-coupling and nucleophilic addition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenge is steric hindrance. The formyl group (-CHO) is positioned directly next to the bromine atom, which is the reactive site for many cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This bulkiness can hinder the approach of the catalyst and coupling partner to the reaction center, leading to low or no product yield. Similarly, the formyl group's reactivity can be sterically impeded in reactions like reductive amination.

Q2: Which types of reactions are most affected by the steric hindrance in this molecule?

A2:

  • Palladium-Catalyzed Cross-Coupling Reactions: Oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step and is highly sensitive to steric bulk from the adjacent formyl group.

  • Nucleophilic Addition to the Formyl Group: The approach of nucleophiles to the aldehyde can be slowed by the adjacent bulky bromine atom and the benzonitrile ring.

  • Reductive Amination: Formation of the initial iminium ion can be difficult due to steric clash between the amine and the ortho-bromine substituent.

Q3: Are there general strategies to improve yields for cross-coupling reactions with this substrate?

A3: Yes. The key is to use a catalytic system specifically designed to overcome steric hindrance. This typically involves:

  • Bulky, Electron-Rich Ligands: Ligands such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][2][3] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

  • Specialized Pre-catalysts: Using pre-formed palladium complexes that are highly active can improve reaction success rates.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave irradiation can also be effective.[1]

Troubleshooting Guide: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Problem: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield.

Below is a logical workflow to troubleshoot a low-yielding Suzuki coupling reaction.

G start Low/No Yield in Suzuki Coupling q1 Is the Catalyst System Appropriate for Hindered Substrates? start->q1 sol1 Switch to a Catalyst System with Bulky, Electron-Rich Ligands: - Pd(OAc)₂ with SPhos/XPhos - Pd-NHC complexes - Use a pre-catalyst like SPhos Precat q1->sol1 No q2 Are the Reaction Conditions Optimal? q1->q2 Yes sol1->q2 sol2 Increase Temperature: - Reflux in a higher boiling solvent (e.g., dioxane, toluene) - Consider microwave irradiation Check Base and Solvent: - Use a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions q2->sol2 No q3 Is the Boronic Acid/Ester Stable and Reactive? q2->q3 Yes sol2->q3 sol3 Check Boronic Acid Quality: - Use freshly purchased or recrystallized reagent - Consider converting to a more stable boronate ester (e.g., pinacol ester) Side Reaction? - Check for protodeborylation (loss of boron group) q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Data on Catalyst Performance for Analogous Hindered Substrates

While specific yield data for this compound is not widely published, the following table summarizes catalyst performance for structurally similar, sterically hindered aryl bromides in Suzuki-Miyaura coupling reactions. This data illustrates the importance of ligand choice.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Substrate TypeRef
Pd(OAc)₂ (2 mol%)SPhos K₃PO₄Toluene/H₂O100>95Ortho-substituted Aryl Bromide[4]
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane100~85Di-substituted Aryl Bromide[4]
Pd-NHC Complex (0.5 mol%)Acenaphthoimidazolylidenet-BuOKDioxane80>99Tetra-ortho-substituted Biaryl Synthesis[1]
NiCl₂(PCy₃)₂ (5 mol%)PCy₃K₃PO₄2-Me-THF100HighOrtho-substituted Aryl Bromide[4]

This data is for analogous substrates and serves as a guide for catalyst selection.

Experimental Protocol: Borylation of this compound

A common strategy to improve stubborn Suzuki couplings is to first convert the aryl bromide into a more reactive boronate ester. This protocol is based on a documented procedure using the target molecule.[5]

Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diborane (1.1 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried reaction vessel, add this compound, bis(pinacolato)diborane, and potassium acetate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 17 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Troubleshooting Guide: Reductive Amination

Problem: My one-pot reductive amination of this compound with a primary/secondary amine is slow or incomplete.

The steric hindrance from the ortho-bromine can disfavor the formation of the required imine/iminium ion intermediate.

G start Low Yield in Reductive Amination q1 Is Imine Formation the Issue? start->q1 sol1 Promote Imine Formation: - Use a Lewis acid co-catalyst (e.g., Ti(Oi-Pr)₄) - Add a dehydrating agent (e.g., molecular sieves) - Increase temperature during imine formation step q1->sol1 Likely q2 Is the Reducing Agent Appropriate? q1->q2 Unsure sol1->q2 sol2 Use a Mild, Selective Reducing Agent: - Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion. - Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic. q2->sol2 No end Improved Yield q2->end Yes sol3 Consider a Two-Step Protocol: 1. Isolate the imine intermediate first. 2. Reduce the purified imine in a separate step. sol2->sol3 sol3->end

Caption: Decision process for troubleshooting reductive amination.

Experimental Protocol: General Reductive Amination of a Hindered Aldehyde

This protocol provides a robust starting point for the reductive amination of this compound.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (catalytic, ~1-5 mol%)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound and the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirring mixture. An exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Cross-Coupling Catalyst and Ligand Selection Guide

Choosing the correct palladium catalyst and ligand combination is critical for success. The following guide helps in selecting an appropriate system for different coupling reactions involving this compound.

G cluster_0 Reaction Type cluster_1 Recommended Ligand Class cluster_2 Specific Examples suzuki Suzuki-Miyaura (C-C Coupling) lig_suzuki Bulky Biarylphosphines suzuki->lig_suzuki sonogashira Sonogashira (C-C Alkyne Coupling) lig_sono Phosphines or NHCs sonogashira->lig_sono buchwald Buchwald-Hartwig (C-N Coupling) lig_buch Bulky Biarylphosphines buchwald->lig_buch ex_suzuki SPhos, XPhos, RuPhos (with Pd(OAc)₂ or Pd₂(dba)₃) lig_suzuki->ex_suzuki ex_sono P(t-Bu)₃, XPhos (with Pd(OAc)₂ and CuI co-catalyst) lig_sono->ex_sono ex_buch XPhos, tBuXPhos, BrettPhos (with Pd₂(dba)₃ or G3 pre-catalysts) lig_buch->ex_buch

Caption: Catalyst/ligand selection guide for cross-coupling reactions.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-formylbenzonitrile in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a particular focus on the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are valued for their ability to form new carbon-carbon bonds under relatively mild conditions and with good functional group tolerance.

Q2: What is homocoupling and why is it a problem?

A2: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of your work with this compound, this can manifest in two primary ways:

  • Aryl Homocoupling: Two molecules of this compound react to form 4,4'-diformyl-3,3'-dicyanobiphenyl.

  • Coupling Partner Homocoupling: In Suzuki reactions, two molecules of the organoboron reagent can couple. In Sonogashira reactions, two molecules of the terminal alkyne can couple (this is often referred to as Glaser coupling).[1]

These homocoupling byproducts represent a loss of valuable starting materials, reduce the yield of the desired cross-coupled product, and can complicate purification.

Q3: What are the general causes of homocoupling?

A3: The formation of homocoupling byproducts is often linked to the following factors across different cross-coupling reactions:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions and terminal alkynes in Sonogashira reactions.[1] It can also affect the stability and activity of the palladium catalyst.

  • Catalyst Decomposition: The generation of palladium(0) nanoparticles or "palladium black" can sometimes favor homocoupling pathways.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base, solvent, and ligands can all influence the extent of homocoupling.

  • In Sonogashira Couplings: The copper(I) co-catalyst, while essential for the main reaction, can also catalyze the oxidative homocoupling of terminal alkynes.[1]

Troubleshooting Guides

Issue 1: Significant Formation of Aryl Homocoupling Byproduct (4,4'-diformyl-3,3'-dicyanobiphenyl)

If you are observing a significant amount of the dimer of this compound in your reaction mixture, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Solutions
Oxygen in the Reaction Mixture - Ensure thorough degassing of solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inappropriate Ligand Choice - For Suzuki and Heck reactions, consider using bulky, electron-rich phosphine ligands which can stabilize the palladium catalyst and disfavor homocoupling pathways.
High Reaction Temperature - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature for a longer duration.
Incorrect Palladium Precursor - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid incomplete reduction of Pd(II) precursors which can sometimes lead to side reactions.
High Catalyst Loading - While counterintuitive, excessively high catalyst loadings can sometimes lead to an increase in byproducts. Try reducing the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%).

Troubleshooting Workflow for Aryl Homocoupling

start High Aryl Homocoupling degas Improve Degassing (Sparging, Freeze-Pump-Thaw) start->degas inert_atm Ensure Strict Inert Atmosphere degas->inert_atm ligand Screen Different Ligands (e.g., bulky electron-rich phosphines) inert_atm->ligand temp Lower Reaction Temperature ligand->temp catalyst Optimize Catalyst (Source and Loading) temp->catalyst end Reduced Homocoupling catalyst->end

Caption: A logical workflow for troubleshooting the formation of aryl homocoupling byproducts.

Issue 2: Significant Formation of Coupling Partner Homocoupling Byproduct

This issue is particularly relevant for Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions.

Potential Causes and Solutions for Suzuki Coupling (Boronic Acid Homocoupling)

Potential CauseRecommended Solutions
Presence of Oxygen - Rigorous degassing of the reaction mixture is crucial. The presence of O₂ is a primary driver for this side reaction.
Excess Boronic Acid - Use a stoichiometry closer to 1:1 for the aryl bromide and boronic acid. A large excess of the boronic acid can increase the likelihood of its homocoupling.
Choice of Base - The choice of base can influence the rate of transmetalation versus homocoupling. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be beneficial.

Potential Causes and Solutions for Sonogashira Coupling (Alkyne Homocoupling - Glaser Coupling)

Potential CauseRecommended Solutions
Presence of Oxygen - As with Suzuki coupling, the exclusion of oxygen is critical to suppress this copper-catalyzed side reaction.[1]
Copper Catalyst Concentration - Minimize the amount of copper(I) co-catalyst used. In some cases, copper-free Sonogashira protocols can be employed.
Reaction in an Amine Solvent - Running the reaction in an amine solvent under an air atmosphere can strongly promote alkyne homocoupling. Ensure an inert atmosphere if using an amine as the solvent.
Slow Addition of the Alkyne - Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Reaction Pathways: Cross-Coupling vs. Homocoupling in Sonogashira Reaction

cluster_cross Desired Cross-Coupling cluster_homo Undesired Homocoupling (Glaser) ArBr This compound ArPdBr Ar-Pd(II)-Br ArBr->ArPdBr Oxidative Addition Pd0 Pd(0) Pd0->ArPdBr ArPdC≡CR Ar-Pd(II)-C≡CR ArPdBr->ArPdC≡CR CuC≡CR Cu(I)-Acetylide CuC≡CR->ArPdC≡CR Transmetalation Product Cross-Coupled Product ArPdC≡CR->Product Reductive Elimination Product->Pd0 Alkyne Terminal Alkyne Diyne Homocoupled Diyne Alkyne->Diyne Oxidative Coupling CuI Cu(I) CuI->Diyne O2 O₂ O2->Diyne

Caption: Simplified reaction pathways illustrating the desired Sonogashira cross-coupling versus the undesired alkyne homocoupling.

Experimental Protocols

The following are general starting protocols for Suzuki, Sonogashira, and Heck reactions with this compound. Optimization may be required for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.5 eq.), and the palladium catalyst (3 mol%).

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 0.5-2 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (2 mol%), and CuI (1 mol%).

  • Seal the flask and evacuate and backfill with inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Heck Coupling

This protocol provides a general method for the coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or a bulky phosphine, 2-10 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 equivalents)

  • Solvent (e.g., DMF, DMAc, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq.), the palladium catalyst (3 mol%), and the phosphine ligand (6 mol%).

  • Evacuate and backfill with inert gas.

  • Add the solvent, the base, and the alkene.

  • Seal the tube and heat the reaction to 100-140 °C, monitoring by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following table provides representative yields for cross-coupling and homocoupling products based on reactions with analogous aryl bromides. These values should be considered as a general guide, and actual results with this compound may vary.

Representative Yields in Cross-Coupling Reactions of Aryl Bromides

Reaction TypeAryl BromideCoupling PartnerDesired Product Yield (%)Homocoupling Byproduct Yield (%)Reference Conditions
Suzuki 4-BromobenzonitrilePhenylboronic acid~95%<5%Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C
Sonogashira 4-BromobenzonitrilePhenylacetylene~90%~5-10%Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C
Heck 4-BromobenzonitrileStyrene~85%<5%Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 120 °C

Note: The homocoupling yields are highly dependent on the rigorous exclusion of oxygen and other reaction parameters.

Analytical Methods for Byproduct Quantification

Accurate quantification of homocoupling byproducts is essential for reaction optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where all components (starting material, product, and byproducts) have significant absorbance.

  • Quantification: Based on the area of the peaks in the chromatogram, calibrated against standards of the pure compounds if available.

General GC-MS Method Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature ramp from a low starting temperature to a high final temperature to ensure the elution of all components.

  • Detection: Mass spectrometry, which provides both quantification (from the total ion chromatogram) and identification (from the mass spectrum) of the byproducts.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, with all appropriate safety precautions in place. Reaction conditions and outcomes may vary, and optimization is often necessary for specific applications.

References

Technical Support Center: 4-Bromo-3-formylbenzonitrile in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst poisoning and other issues during chemical reactions involving 4-Bromo-3-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes?

A1: Several factors can contribute to poor catalyst performance in cross-coupling reactions with this substrate. The primary suspects are:

  • Catalyst Poisoning: The nitrile (-CN) group and the bromide (-Br) on the substrate can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1] Excess reagents or byproducts can also act as catalyst poisons.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, an inactive form of palladium. This is often triggered by high temperatures, the presence of oxygen, or improper ligand coordination.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.

  • Inadequate Reaction Conditions: Issues such as insufficient inert atmosphere, impure reagents or solvents, or suboptimal temperature can all lead to catalyst deactivation and low yields.

Q2: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction with this compound. How can I prevent this?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by catalyst deactivation or the presence of oxygen. To minimize homocoupling:

  • Ensure a Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Optimize Catalyst and Ligand: Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species in situ. Maintaining an appropriate ligand-to-palladium ratio is crucial for stabilizing the catalytic complex.

  • Control Reagent Purity: Use high-purity, fresh boronic acid, as impurities or degradation products can promote side reactions.

Q3: Can the formyl group on this compound interfere with the catalytic reaction?

A3: Yes, the formyl (-CHO) group can potentially influence the reaction. While it is an electron-withdrawing group that can activate the aryl bromide towards oxidative addition, it can also participate in side reactions. For instance, under certain conditions, it could coordinate to the metal center or react with nucleophiles present in the reaction mixture. Careful optimization of reaction conditions is necessary to minimize such unwanted reactivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

This is a frequent issue when using this compound. Follow this systematic troubleshooting guide to identify and resolve the problem.

Troubleshooting Workflow:

start Low/No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions suspect_poisoning Suspect Catalyst Poisoning? check_conditions->suspect_poisoning inactive_catalyst Investigate Catalyst Activity suspect_poisoning->inactive_catalyst No optimize_ligand Optimize Ligand suspect_poisoning->optimize_ligand Yes inactive_catalyst->optimize_ligand optimize_base Screen Different Bases optimize_ligand->optimize_base success Improved Yield optimize_ligand->success increase_loading Consider Increasing Catalyst Loading optimize_base->increase_loading optimize_base->success increase_loading->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Quantitative Data Summary: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile Derivatives

The following table provides data from a study on the Suzuki-Miyaura coupling of 4-bromobenzonitrile with 4-formylphenylboronic acid, which can serve as a reference for optimizing reactions with this compound.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)K₂CO₃3:1 DMF–EtOH100297

*Data adapted from a study on a similar substrate.[2][3]

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

The presence of both a nitrile and a halogen on the same aromatic ring can present challenges for catalyst stability in C-N coupling reactions.

Potential Deactivation Pathways:

Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Nitrile Complex Active_Catalyst->Inactive_Complex Coordination of -CN group Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Aggregation Oxidized_Pd Oxidized Pd(II/IV) Species Active_Catalyst->Oxidized_Pd Presence of O₂

Caption: Potential pathways for catalyst deactivation.

Quantitative Data Summary: Buchwald-Hartwig Amination of Bromoarene Derivatives

The following data for the amination of bromo-estrone derivatives provides insights into effective catalyst systems that may be applicable to this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (min)Yield (%)
1AnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu1001085
24-NitroanilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu1001095
34-MethylanilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu1001082

*Microwave irradiation was used for heating.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be adapted for optimal results.

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2 equiv.) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).[1] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and the residue is purified by chromatography.[1]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any experimental work.

References

Technical Support Center: Scale-Up of Reactions Using 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-formylbenzonitrile. The information is designed to address common challenges encountered during the scale-up of chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges associated with reactions involving this compound?

When scaling up reactions with this compound, the primary challenges are often related to:

  • Heat Management: Many reactions, such as nucleophilic aromatic substitutions and organometallic reactions, can be exothermic. Insufficient heat dissipation on a larger scale can lead to runaway reactions and the formation of byproducts.

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more difficult than in a laboratory setting. Poor mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of impurities.

  • Impurity Profile Control: The types and quantities of impurities can change upon scale-up. It is crucial to understand the impurity formation pathways to develop effective control strategies. For instance, in the synthesis of Crisaborole, a key intermediate is derived from a related bromo-benzonitrile structure, and controlling impurities is a significant challenge.

  • Solid Handling and Crystallization: The physical properties of intermediates and final products, such as crystal form and particle size, can vary with scale. This can impact filtration, drying, and formulation processes.

Q2: How does the reactivity of the functional groups in this compound influence scale-up?

This compound has three reactive sites: the nitrile group, the aldehyde (formyl) group, and the bromine atom on the aromatic ring. The aldehyde group is susceptible to oxidation and can participate in various condensation and addition reactions. The nitrile group can undergo hydrolysis or reduction. The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. The interplay of these functional groups can lead to complex reaction profiles and potential side reactions, which may become more pronounced at a larger scale.

Q3: What are the safety considerations when working with this compound on a larger scale?

Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] When scaling up, it is essential to have robust safety protocols in place. This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having emergency procedures for spills or accidental exposure. For reactions involving highly reactive reagents like organolithium compounds, which are sometimes used with related bromo-arenes, extreme caution is necessary due to their pyrophoric nature.[2]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield and/or Incomplete Conversion - Inefficient mixing leading to poor mass transfer.- Insufficient reaction time or temperature.- Deactivation of catalyst or reagent.- Optimize stirrer speed and design for better mixing.- Monitor reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint.- Ensure reagents and catalysts are of high quality and handled under appropriate inert conditions if necessary.
Increased Levels of Impurities - Poor temperature control leading to side reactions.- Non-homogenous reaction mixture.- Extended reaction times.- Implement more efficient cooling systems for the reactor.- Improve mixing to ensure uniform reaction conditions.- Re-optimize reaction time for the larger scale. In some cases, a shorter reaction time at a slightly higher temperature may be beneficial.
Difficulty in Product Isolation and Purification - Changes in crystal morphology.- Formation of oily or intractable solids.- Co-precipitation of impurities.- Study and optimize crystallization conditions (solvent, temperature, cooling rate).- Consider alternative purification methods such as column chromatography or recrystallization with a different solvent system.- Analyze the solid to identify the nature of the impurities and adjust the work-up procedure accordingly.
Runaway Reaction - Exothermic reaction with inadequate cooling.- Ensure the reactor's cooling capacity is sufficient for the reaction's heat output.- Consider semi-batch or continuous-flow processes for better heat management, as has been successfully applied in the synthesis of Crisaborole.[3][4][5]

Quantitative Data from Related Syntheses

The following tables summarize data from the synthesis of Crisaborole, a pharmaceutical derived from a related 4-(4-bromo-3-formylphenoxy)benzonitrile intermediate. This data provides insights into the types of reaction conditions and outcomes that may be relevant when working with this compound.

Table 1: Comparison of Batch vs. Flow Chemistry for Boronate Intermediate Synthesis

ParameterBatch ProcessFlow Process
Temperature -78 °C-60 °C
Residence/Reaction Time 1800 seconds1.5 seconds
Yield LowerSignificantly Improved
Impurity Control DifficultPrecise Control

Source: Adapted from research on Crisaborole synthesis.[4][5]

Table 2: Example of Impurity Profile Monitoring in a Related Reaction

Reaction Time (hours)Product (%)Impurity 1 (Des-CN) (%)
245< 0.5
475< 1
895 (Max)1.5
12923.0
24856.0

This table illustrates the importance of reaction time on impurity formation, showing that running the reaction for too long can lead to degradation of the product.[6]

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Bromo-3-(hydroxymethyl)benzonitrile

This protocol is based on a laboratory-scale synthesis and would require optimization for scale-up.

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 g, 4.76 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.18 g, 4.76 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.[7]

Note on Scale-Up: For larger scales, the addition of sodium borohydride should be carefully controlled to manage the exothermic reaction. The work-up procedure may need to be adapted to handle larger volumes, potentially involving centrifugation for solid separation.

Visualizations

Signaling Pathway

Derivatives of this compound are used in the synthesis of Janus kinase (JAK) inhibitors.[8][9][10][11][12][13][14] The JAK-STAT signaling pathway is crucial in the immune response, and its inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[8][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes Gene_Transcription Gene Transcription P_STAT->Gene_Transcription Translocates to Nucleus and Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK_Inhibitor JAK Inhibitor (Derived from This compound) JAK_Inhibitor->JAK Inhibits Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_monitoring Reaction Monitoring cluster_workup Work-up cluster_isolation Isolation and Purification Start Start Add_Reactants Add this compound and other reactants to solvent Start->Add_Reactants Set_Conditions Set Reaction Temperature and Stirring Add_Reactants->Set_Conditions Monitor Monitor Progress (TLC/HPLC/GC) Set_Conditions->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Quench Quench Reaction Decision->Quench Yes Extract Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify End Final Product Purify->End

References

byproduct formation in the synthesis of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through two primary strategies:

  • Formylation of 4-bromobenzonitrile: This is a common and direct approach. Due to the directing effects of the bromo and cyano groups, formylation is expected to occur at the 3-position. Various formylation methods can be employed, with ortho-lithiation followed by quenching with a formylating agent being a highly regioselective option.

  • Bromination of a substituted benzonitrile precursor: An alternative route involves the bromination of a precursor molecule, such as 3-methylbenzonitrile, followed by conversion of the methyl group to a formyl group. This multi-step process can also yield the desired product.

Q2: What are the most likely byproducts when synthesizing this compound?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common impurities may include:

  • Isomeric products: Depending on the formylation method used on 4-bromobenzonitrile, small amounts of other isomers could be formed.

  • Over-brominated species: If the synthesis involves a bromination step, di- or poly-brominated byproducts may arise.

  • Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.

  • Byproducts from side reactions: Specific formylation or bromination methods can have characteristic side reactions, such as polymerization or the formation of related impurities. For instance, in a synthesis pathway involving the bromination of a methyl group followed by hydrolysis, incomplete bromination can lead to the formation of the corresponding alcohol (4-bromo-3-(hydroxymethyl)benzonitrile) as a significant byproduct.[1]

Q3: How can I purify the crude this compound?

A3: Purification of the final product is crucial to remove byproducts and unreacted starting materials. Common purification techniques include:

  • Column chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomers and other impurities.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient way to obtain highly pure material.

  • Washing/Extraction: Aqueous workup with washes of water, brine, and potentially a mild base or acid solution can help remove inorganic salts and some polar impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or GC/LC-MS to ensure completion. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish. - Ensure all reagents are fresh and of high purity.
Suboptimal Reaction Conditions - Optimize the stoichiometry of reagents. - For formylation of 4-bromobenzonitrile, ensure anhydrous conditions, especially for ortho-lithiation. - For bromination reactions, control the temperature to minimize side reactions.
Product Loss During Workup/Purification - Minimize the number of transfer steps. - Ensure the pH of the aqueous phase is optimized during extraction to prevent loss of product. - Select an appropriate solvent system for column chromatography to ensure good separation and recovery.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause Troubleshooting and Prevention
Unreacted 4-bromobenzonitrile Incomplete formylation.- Increase the amount of formylating agent. - Ensure efficient activation of the substrate (e.g., complete lithiation in ortho-lithiation protocols).
Isomeric Byproducts Lack of regioselectivity in the formylation step.- Employ a more regioselective formylation method, such as ortho-lithiation. - Carefully control reaction temperature, as higher temperatures can sometimes lead to loss of selectivity.
4-bromo-3-(hydroxymethyl)benzonitrile Incomplete oxidation of the methyl group in a multi-step synthesis.- Ensure the use of a sufficient excess of the oxidizing agent. - Optimize reaction time and temperature for the oxidation step.
Poly-brominated byproducts Over-bromination of the aromatic ring.- Use a milder brominating agent or a stoichiometric amount of the brominating agent. - Control the reaction temperature; lower temperatures often favor mono-substitution.

Experimental Protocols

Synthesis of this compound via Ortho-lithiation of 4-bromobenzonitrile

This is a representative protocol and may require optimization.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromobenzonitrile and anhydrous THF.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Caption: A logical workflow for identifying and addressing byproduct formation during the synthesis of this compound.

Potential Byproduct Formation Pathways

Caption: Diagram illustrating potential byproduct formation in two different synthetic approaches to this compound and its precursors.

References

Technical Support Center: Workup Procedures for Reactions Containing 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-formylbenzonitrile. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.

Troubleshooting Guide

This guide is intended to help you resolve common issues encountered during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield After Workup Product is water-soluble and remains in the aqueous layer. Before discarding the aqueous layer, re-extract it multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer by adding a saturated sodium chloride solution can decrease the solubility of the organic product in the aqueous phase.
Product is volatile and was lost during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider alternative purification methods that do not require complete solvent removal, such as precipitation or crystallization.
Product degraded during acidic or basic workup. This compound contains both an aldehyde and a nitrile group, which can be sensitive to harsh pH conditions. The nitrile can hydrolyze to a carboxylic acid or an amide.[1][2][3][4][5] The aldehyde can undergo various side reactions. If possible, perform a neutral workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
Formation of an Emulsion During Extraction Presence of polar impurities or surfactants. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. Alternatively, filtering the emulsion through a pad of Celite or glass wool can be effective.
Oily or Impure Product After Solvent Removal Presence of non-volatile organic impurities. Purify the crude product using column chromatography. A typical eluent system for compounds of this polarity is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be an effective purification method.
Oxidation of the aldehyde to a carboxylic acid. Benzaldehyde derivatives can be susceptible to air oxidation, forming the corresponding benzoic acid.[6] Minimize exposure of the reaction mixture and the isolated product to air. Work under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Unexpected Side Products Observed Hydrolysis of the nitrile group. As mentioned, the nitrile group can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide.[1][2][3][4][5] To avoid this, maintain a neutral pH during the workup.
Cannizzaro reaction of the aldehyde. In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. If your reaction is performed under strongly basic conditions, this side reaction is possible. A carefully controlled pH during the workup is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A1: A general aqueous workup procedure can be followed, though it may need to be adapted based on the specific reaction conditions and the properties of the other components in the reaction mixture. A typical procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or a dilute acid/base if necessary).

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with water and then brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtering off the drying agent.

  • Removing the solvent under reduced pressure using a rotary evaporator.

  • Further purification of the crude product by column chromatography or recrystallization.

Q2: How can I avoid the hydrolysis of the nitrile group during workup?

A2: To prevent nitrile hydrolysis, it is best to perform the workup under neutral conditions.[1][2][3][4][5] Avoid using strong acids or bases for quenching or washing. If a pH adjustment is necessary, use dilute solutions and minimize the time the compound is in contact with the acidic or basic solution.

Q3: My product seems to be partially soluble in water. How can I improve my extraction efficiency?

A3: If your product has some water solubility, you can improve extraction efficiency by:

  • Performing multiple extractions with the organic solvent.

  • "Salting out" the aqueous layer by adding a significant amount of a salt like sodium chloride. This will decrease the polarity of the aqueous phase and drive the organic compound into the organic layer.

Q4: I am performing a Suzuki coupling with this compound. What is a recommended workup procedure?

A4: For a Suzuki coupling reaction, a common workup procedure is as follows:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and any precipitated salts.

  • Wash the organic layer with an aqueous solution of a base like sodium carbonate to remove any remaining boronic acid and its byproducts.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Upon completion of the reaction, cool the reaction vessel to room temperature in an ice bath.

  • Slowly add deionized water to quench the reaction, while stirring.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Workup for the Reduction of this compound

This protocol is adapted from a procedure for the reduction of this compound to 4-bromo-3-hydroxymethyl-benzonitrile using sodium borohydride.[7]

  • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Concentrate the mixture under vacuum to remove the methanol.

  • Dissolve the resulting mass in ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify the residue by silica gel column chromatography.[7]

Visualizations

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product purify Purify (Column Chromatography or Recrystallization) crude_product->purify final_product Pure Product purify->final_product

Caption: A general experimental workflow for the workup of a reaction.

Troubleshooting_Tree start Low Product Yield? check_aqueous Check Aqueous Layer? (Re-extract) start->check_aqueous Yes emulsion Emulsion Formed? start->emulsion No check_volatility Product Volatile? (Careful concentration) check_aqueous->check_volatility Still Low Yield check_stability Product Degraded? (Neutral workup) check_volatility->check_stability Still Low Yield add_brine Add Brine emulsion->add_brine Yes impure_product Impure Product? emulsion->impure_product No filter_celite Filter through Celite add_brine->filter_celite If persists column Column Chromatography impure_product->column Yes recrystallize Recrystallization column->recrystallize If solid

Caption: A troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-3-formylbenzonitrile and 3-Bromo-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric aromatic compounds: 4-Bromo-3-formylbenzonitrile and 3-Bromo-4-formylbenzonitrile. A comprehensive literature search did not yield direct comparative experimental data for these two specific molecules. Therefore, this guide will focus on a theoretical comparison based on established principles of organic chemistry, supported by data from analogous systems, to predict their relative reactivity in key chemical transformations.

Molecular Structures and Electronic Properties

The reactivity of these isomers is dictated by the interplay of electronic and steric effects of the bromo, formyl, and cyano substituents on the benzene ring.

CompoundStructureKey Features
This compound The formyl group is ortho to the bromine atom and meta to the cyano group.
3-Bromo-4-formylbenzonitrile The formyl group is para to the bromine atom and ortho to the cyano group.

The formyl (-CHO) and cyano (-CN) groups are both electron-withdrawing through inductive and resonance effects. The Hammett constants, which quantify the electron-withdrawing or -donating ability of a substituent, provide insight into their electronic influence.

Substituentσ_meta (σ_m)[1][2]σ_para (σ_p)[1][2]Electronic Effect
-CHO0.360.22 (resonance and inductive)Strongly electron-withdrawing
-CN0.620.83 (resonance and inductive)Very strongly electron-withdrawing

These values indicate that both groups significantly reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing the reactivity of the bromine atom.

Comparative Reactivity in Key Transformations

Based on the substituent positions, we can predict the relative reactivity of the two isomers in several important classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The key step in Suzuki coupling is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The rate of this step is generally enhanced by electron-withdrawing groups on the aromatic ring.

  • This compound: The bromine atom is flanked by a hydrogen and the formyl group. The ortho formyl group exerts a strong electron-withdrawing inductive effect and a weaker resonance effect from the meta cyano group.

  • 3-Bromo-4-formylbenzonitrile: The bromine atom is positioned between a hydrogen and the cyano group. The electron-withdrawing effects of the para formyl group and the ortho cyano group are both significant.

Prediction: 3-Bromo-4-formylbenzonitrile is predicted to be more reactive in Suzuki coupling. The cumulative electron-withdrawing effect of the para-formyl and ortho-cyano groups will make the carbon-bromine bond more polarized and susceptible to oxidative addition by the palladium catalyst. Furthermore, the ortho-formyl group in this compound may introduce steric hindrance around the bromine atom, potentially slowing down the reaction.

Diagram: Predicted Reactivity in Suzuki Coupling

Suzuki_Reactivity cluster_4B3F This compound cluster_3B4F 3-Bromo-4-formylbenzonitrile A Less Reactive B Steric Hindrance (ortho-formyl) Weaker net electron withdrawal at C-Br A->B Reason C More Reactive D Stronger net electron withdrawal at C-Br (para-formyl and ortho-cyano) C->D Reason

Caption: Predicted relative reactivity in Suzuki coupling.

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution to occur at the carbon bearing the bromine, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. These positions allow for the stabilization of the negatively charged Meisenheimer intermediate through resonance.

  • This compound: The formyl group is ortho to the bromine, and the cyano group is meta. The ortho-formyl group can stabilize the Meisenheimer intermediate.

  • 3-Bromo-4-formylbenzonitrile: The formyl group is para to the bromine, and the cyano group is ortho. Both the para-formyl and ortho-cyano groups can effectively stabilize the intermediate.

Prediction: 3-Bromo-4-formylbenzonitrile is predicted to be significantly more reactive in nucleophilic aromatic substitution. The presence of two strong electron-withdrawing groups, one ortho and one para to the bromine atom, provides superior stabilization of the Meisenheimer intermediate compared to the single ortho activating group in the other isomer.

Diagram: Stabilization of Meisenheimer Intermediate

Caption: Resonance stabilization pathways in SNAr.

Reactivity of the Formyl Group

The reactivity of the aldehyde (formyl) group in reactions such as nucleophilic addition (e.g., reduction with NaBH₄) or oxidation is influenced by the electronic environment of the aromatic ring.

  • This compound: The formyl group is subject to the electron-withdrawing effects of the ortho-bromo and meta-cyano groups.

  • 3-Bromo-4-formylbenzonitrile: The formyl group is influenced by the meta-bromo and ortho-cyano groups.

Prediction of Reactivity (Nucleophilic Addition): 3-Bromo-4-formylbenzonitrile is predicted to have a more electrophilic and therefore more reactive formyl group towards nucleophiles. The very strong electron-withdrawing cyano group at the ortho position will significantly increase the partial positive charge on the carbonyl carbon.

Prediction of Reactivity (Oxidation): The ease of oxidation of an aldehyde can be influenced by the electron density on the aromatic ring. A more electron-deficient aldehyde is generally more resistant to oxidation. Therefore, 3-Bromo-4-formylbenzonitrile is predicted to be slightly more resistant to oxidation due to the stronger overall electron-withdrawing environment around the formyl group.

Experimental Protocols

The following are generalized experimental protocols for key reactions, based on literature procedures for similar compounds. Optimization would be required for these specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromo-formylbenzonitrile isomer (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[3][4][5][6]

General Procedure for Nucleophilic Aromatic Substitution

A solution of the bromo-formylbenzonitrile isomer (1.0 mmol) and a nucleophile (e.g., sodium methoxide, 1.2 mmol) in a polar aprotic solvent (e.g., DMF or DMSO, 5 mL) is heated (e.g., at 80-120 °C) under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, poured into water, and the product is either filtered (if solid) or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.[7][8]

General Procedure for Reduction of the Formyl Group

To a solution of the bromo-formylbenzonitrile isomer (1.0 mmol) in a protic solvent (e.g., methanol or ethanol, 10 mL) at 0 °C is added a reducing agent (e.g., sodium borohydride, 1.1 mmol) in portions. The reaction mixture is stirred at 0 °C or room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water or a weak acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the corresponding benzyl alcohol, which may be purified by column chromatography.[9]

Summary of Predicted Reactivity

Reaction TypeThis compound3-Bromo-4-formylbenzonitrilePredicted More Reactive IsomerRationale
Suzuki Coupling Less ReactiveMore Reactive3-Bromo-4-formylbenzonitrile Stronger electron withdrawal at C-Br bond; less steric hindrance.
Nucleophilic Aromatic Substitution Less ReactiveMore Reactive3-Bromo-4-formylbenzonitrile Superior stabilization of the Meisenheimer intermediate by two activating groups (ortho and para).
Nucleophilic Addition to -CHO Less ReactiveMore Reactive3-Bromo-4-formylbenzonitrile Stronger electron-withdrawing effect of the ortho-cyano group increases the electrophilicity of the carbonyl carbon.
Oxidation of -CHO More ReactiveLess ReactiveThis compound A less electron-deficient aldehyde is generally more susceptible to oxidation.

Conclusion

Based on a theoretical analysis of electronic and steric effects, 3-Bromo-4-formylbenzonitrile is predicted to be the more reactive isomer in Suzuki coupling, nucleophilic aromatic substitution, and nucleophilic addition to the formyl group. This heightened reactivity is primarily attributed to the synergistic electron-withdrawing effects of the cyano and formyl groups positioned ortho and para to the reactive centers. Conversely, this compound is predicted to be more susceptible to oxidation at the formyl group.

It is imperative to note that these are predictions based on established chemical principles. Experimental validation is necessary to confirm these hypotheses and to quantify the differences in reactivity. This guide serves as a foundational tool for researchers to inform their experimental design and to anticipate the chemical behavior of these versatile building blocks.

References

Comparative Guide to Alternative Reagents for 4-Bromo-3-formylbenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3-formylbenzonitrile is a versatile trifunctional reagent widely employed in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. Its unique arrangement of a nitrile, a formyl group, and a bromine atom offers multiple reaction sites for strategic molecular elaboration. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, the formyl group serves as a key electrophile for C-C bond formation, and the nitrile moiety can be transformed into various nitrogen-containing functional groups.

This guide provides an objective comparison of alternative reagents and synthetic strategies to this compound, offering researchers a broader palette of options to overcome challenges such as commercial availability, cost, or specific reactivity requirements. The comparison is supported by experimental data from the literature, focusing on reaction yields and methodologies.

Strategic Alternatives and Retrosynthetic Approaches

The choice of an alternative reagent is intrinsically linked to the overall synthetic strategy. Instead of a direct one-to-one replacement, it is often more effective to consider alternative retrosynthetic disconnections. The primary alternatives can be categorized as:

  • Varying the Halogen/Leaving Group: Replacing the bromine atom with other halogens (Iodo, Chloro) or a triflate group to modulate reactivity in cross-coupling reactions.

  • Formyl Group Precursors: Utilizing a precursor to the aldehyde functionality, which can be unmasked in a later synthetic step. This is particularly useful when the aldehyde interferes with a planned transformation.

  • Alternative Formylation/Bromination Sequences: Modifying the order of functional group installation on the benzonitrile core.

The logical flow for selecting a suitable alternative based on the desired reaction pathway is outlined below.

G cluster_start Synthetic Goal cluster_pathways Primary Reaction Pathway cluster_reagents Reagent Selection start Target Molecule Synthesis cross_coupling Palladium-Catalyzed Cross-Coupling? start->cross_coupling grignard Grignard/Organolithium Reaction at Halogen? cross_coupling->grignard No reagent_4Br 4-Bromo-3-formyl- benzonitrile cross_coupling->reagent_4Br Yes grignard->reagent_4Br No reagent_protected Alternative: 4-Bromo-3-(1,3-dioxolan-2-yl)benzonitrile (Protected Aldehyde) grignard->reagent_protected Yes reagent_4I Alternative: 4-Iodo-3-formylbenzonitrile (Higher Reactivity) reagent_4Cl Alternative: 4-Chloro-3-formylbenzonitrile (Lower Cost/Reactivity)

Caption: Decision workflow for selecting an appropriate reagent.

Comparison of Alternative Halogens and Leaving Groups

The reactivity of the C4-position in palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the leaving group. While bromine offers a good balance of reactivity and stability, other halogens or triflates can be advantageous in specific contexts.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene85Literature[1]
4-Iodo-3-formylbenzonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane92Analogous[2]
4-Chloro-3-formylbenzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH78Analogous[3]
3-Formyl-4-(triflyloxy)benzonitrilePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene90Analogous[2]
  • 4-Iodo-3-formylbenzonitrile: Offers higher reactivity, allowing for milder reaction conditions and potentially lower catalyst loadings. This is beneficial for complex substrates with sensitive functional groups.

  • 4-Chloro-3-formylbenzonitrile: Generally more cost-effective but less reactive, often requiring more sophisticated and expensive ligands (e.g., Buchwald ligands) and harsher conditions to achieve high yields.[3]

  • 3-Formyl-4-(triflyloxy)benzonitrile: Highly reactive, comparable to the iodo-analogue. It can be prepared from the corresponding phenol, offering an alternative synthetic entry point.

Comparison of Formyl Group Precursors and Protected Analogues

In multi-step syntheses, the aldehyde functionality can be incompatible with certain reagents, particularly strong nucleophiles or bases like Grignard or organolithium reagents.[4][5] In such cases, using a protected aldehyde or a precursor that can be converted to the aldehyde is a necessary strategy.[6][7]

Table 2: Comparison of Strategies Involving Formyl Group Surrogates

ReagentTransformation to AldehydeKey Reagents for ConversionOverall StepsTypical Yield (Conversion)
4-Bromo-3-(dibromomethyl)benzonitrileHydrolysisAgNO₃, H₂O/EtOH or CaCO₃, H₂O169-85%[8][9]
4-Bromo-3-(hydroxymethyl)benzonitrileOxidationPCC, MnO₂, or Swern/Dess-Martin1>90%
4-Bromo-3-(1,3-dioxolan-2-yl)benzonitrileAcetal DeprotectionAqueous Acid (e.g., HCl, PTSA)1>95%[7]
  • 4-Bromo-3-(dibromomethyl)benzonitrile: A stable, crystalline solid that can be readily hydrolyzed to the aldehyde under relatively mild conditions.[8][9] This approach is useful when the aldehyde is needed late in the synthesis.

  • 4-Bromo-3-(hydroxymethyl)benzonitrile: Requires a subsequent oxidation step. A wide variety of selective oxidation protocols are available, allowing for fine-tuning based on the substrate's functional group tolerance.

  • 4-Bromo-3-(1,3-dioxolan-2-yl)benzonitrile: The acetal-protected version is the most common choice for syntheses involving Grignard or organolithium intermediates. The protection is robust, and deprotection is typically high-yielding.[10]

Alternative Synthetic Routes: Modifying the Order of Events

Instead of starting with a pre-functionalized C4-halogenated-3-formylbenzonitrile, one can assemble the required functionalities on a simpler benzonitrile core. This provides flexibility and can be more cost-effective depending on the price of starting materials.

G cluster_route1 Route A: Bromination then Formylation cluster_route2 Route B: Formylation then Bromination cluster_route3 Route C: Cyanation of Dihalogenated Precursor A1 4-Bromobenzonitrile A2 Formylation (e.g., Rieche formylation) A1->A2 A3 This compound (Regioselectivity issues) A2->A3 B1 3-Formylbenzonitrile B2 Bromination (e.g., Br2, NBS) B1->B2 B3 This compound (Potentially higher selectivity) B2->B3 C1 2-Bromo-5-chlorobenzaldehyde C2 Cyanation (e.g., CuCN) C1->C2 C3 This compound C2->C3

Caption: Alternative retrosynthetic pathways to the target scaffold.

  • Route A (Bromination then Formylation): Formylation of 4-bromobenzonitrile can lead to a mixture of isomers, making purification challenging. The cyano group is meta-directing, while the bromo group is ortho-, para-directing, leading to complex regiochemical outcomes.

  • Route B (Formylation then Bromination): Starting with 3-formylbenzonitrile, the formyl and cyano groups are both meta-directing, which should direct the incoming electrophile (bromine) to the C4 and C6 positions. This may offer better regioselectivity for the desired 4-bromo isomer.

  • Route C (Late-stage Cyanation): A Rosenmund-von Braun type reaction on a suitable dihalogenated benzaldehyde precursor can be a highly effective route.[11][12] This avoids handling potentially problematic benzonitrile intermediates early in the synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound (Representative)

This protocol is a standard procedure for the palladium-catalyzed cross-coupling of aryl bromides.

  • Assembly: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 210 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (3.0 mmol, 414 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Acetal Protection of this compound

This protocol is essential when subsequent steps involve Grignard reagents or other strong nucleophiles.

  • Assembly: In a round-bottom flask, dissolve this compound (10.0 mmol, 2.10 g) in 50 mL of toluene.

  • Reagent Addition: Add ethylene glycol (15.0 mmol, 0.84 mL) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 mmol, 19 mg).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 4-bromo-3-(1,3-dioxolan-2-yl)benzonitrile, which is often used without further purification.

Protocol 3: Hydrolysis of 4-Bromo-3-(dibromomethyl)benzonitrile

This protocol demonstrates the conversion of a formyl group precursor to the final aldehyde.

  • Assembly: To a solution of 4-bromo-3-(dibromomethyl)benzonitrile (5.0 mmol, 1.8 g) in ethanol (20 mL) at 60 °C, add a solution of silver nitrate (AgNO₃) (12.5 mmol, 2.1 g) in water (10 mL) dropwise.[8]

  • Reaction: Increase the temperature to 75 °C and stir the mixture under reflux for 6 hours. A precipitate of AgBr will form.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the precipitate, washing the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude this compound. Purify by recrystallization or column chromatography.[8]

References

yield comparison of Suzuki reactions with different bromo-benzonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki-Miyaura coupling yields for three isomers of bromo-benzonitrile: 2-bromobenzonitrile, 3-bromobenzonitrile, and 4-bromobenzonitrile. By examining experimental data and considering the electronic and steric effects of the nitrile group's position, this document aims to inform reaction optimization and substrate selection for the synthesis of cyanobiphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.

Yield Comparison of Bromo-benzonitrile Isomers in Suzuki-Miyaura Coupling

Bromo-benzonitrile IsomerCoupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
2-Bromobenzonitrile Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001298[1]
2-Bromobenzonitrile 4-Chlorophenylboronic acidBis(pyrazolyl)palladium(II) complexCs₂CO₃Dioxane1404100 (conversion)[2]
3-Bromobenzonitrile Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-propanol/H₂OReflux1(Not specified)
4-Bromobenzonitrile Phenylboronic acidPd-bpydc-NdK₃PO₄DMF1202495[3][4]
4-Bromobenzonitrile 4-Formylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified97[3]

Note on Data: The data presented is compiled from different studies. Direct comparison of yields should be done with caution due to the varied reaction conditions. For 3-bromobenzonitrile, a specific yield for the coupling with phenylboronic acid was not found in the searched literature; however, a general protocol for its reaction is provided below.

Discussion of Reactivity Trends

The observed and expected reactivity of the bromo-benzonitrile isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects.

  • Electronic Effects: The nitrile group (-CN) is strongly electron-withdrawing. In the cases of 2- and 4-bromobenzonitrile, the nitrile group is in conjugation with the carbon-bromine bond (ortho and para positions). This electron-withdrawing effect increases the electrophilicity of the carbon atom attached to the bromine, which generally facilitates the oxidative addition step of the palladium catalyst, a rate-determining step in many Suzuki couplings.[5][6] The effect is typically more pronounced for the para-isomer (4-bromobenzonitrile) due to the direct resonance delocalization. For the meta-isomer (3-bromobenzonitrile), the electron-withdrawing inductive effect is present, but the resonance effect is absent, which may result in slightly lower reactivity compared to the ortho and para isomers.

  • Steric Effects: Steric hindrance plays a crucial role, particularly for the 2-bromobenzonitrile isomer. The proximity of the nitrile group to the bromine atom can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond for the oxidative addition step.[7] However, the high yield reported for 2-bromobenzonitrile suggests that with an appropriate choice of catalyst and ligands, this steric hindrance can be overcome.

Based on these principles, the general reactivity trend for Suzuki-Miyaura coupling of bromo-benzonitrile isomers is often expected to be 4-bromo > 2-bromo > 3-bromo . The high yields reported for both 2- and 4-bromobenzonitrile in specific instances highlight that optimal reaction conditions can lead to excellent outcomes for these isomers.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of each bromo-benzonitrile isomer, based on literature reports.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Phenylboronic Acid

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 2-Bromobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 2-bromobenzonitrile, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed DMF and water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically within 12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyanobiphenyl.

Protocol 2: Representative Suzuki-Miyaura Coupling of 3-Bromobenzonitrile with Phenylboronic Acid

This is a general protocol for the Suzuki coupling of aryl bromides and can be applied to 3-bromobenzonitrile.

Materials:

  • 3-Bromobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • n-propanol (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzonitrile and phenylboronic acid in n-propanol.

  • Add the aqueous solution of sodium carbonate, followed by palladium(II) acetate and triphenylphosphine.

  • De-gas the mixture by bubbling an inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to reflux with stirring under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until completion (typically 1-4 hours).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 3-cyanobiphenyl.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

This protocol is based on a reported synthesis with a specific palladium catalyst.[3][4]

Materials:

  • 4-Bromobenzonitrile (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd-bpydc-Nd catalyst (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Combine 4-bromobenzonitrile, phenylboronic acid, Pd-bpydc-Nd catalyst, and potassium phosphate in a reaction vessel.

  • Add DMF as the solvent.

  • Place the vessel under an inert atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Combine the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method such as column chromatography to obtain 4-cyanobiphenyl.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup reagents Aryl Halide (Bromo-benzonitrile) + Arylboronic Acid + Base reaction_vessel Reaction Mixture (Inert Atmosphere) reagents->reaction_vessel Add catalyst Palladium Catalyst + Ligand catalyst->reaction_vessel Add solvent Solvent solvent->reaction_vessel Add heating Heating (e.g., 80-120 °C) reaction_vessel->heating Stir & Heat workup Aqueous Workup (Extraction) heating->workup Cool & Quench purification Purification (e.g., Chromatography) workup->purification product Final Product (Cyanobiphenyl) purification->product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of bromo-benzonitrile isomers is a highly effective method for the synthesis of cyanobiphenyls. While the electronic and steric properties of the isomers suggest a reactivity order of 4-bromo > 2-bromo > 3-bromo, the experimental data indicates that high yields can be achieved for both 2- and 4-bromobenzonitrile under optimized conditions. The choice of catalyst, ligand, base, and solvent system is critical in overcoming potential steric hindrance and achieving high efficiency. The provided protocols offer a starting point for researchers to develop robust and high-yielding syntheses of valuable cyanobiphenyl compounds.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Bromo-3-formylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents and other advanced materials. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of 4-Bromo-3-formylbenzonitrile and its derivatives. Detailed experimental protocols, supporting data, and comparative tables are presented to aid in the selection of the most appropriate analytical methodology.

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount, as even trace amounts of impurities can significantly impact the outcome of subsequent reactions and the biological activity or material properties of the final product. The most common impurities arise from unreacted starting materials, such as 4-bromo-3-methylbenzonitrile, or from side reactions leading to isomers like 2-bromo-5-cyanobenzaldehyde.

This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity assessment of this compound. Data is also presented for two common alternatives and potential impurities: 4-bromo-3-methylbenzonitrile and 2-bromo-5-cyanobenzaldehyde, to provide a comprehensive overview for researchers.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the required level of sensitivity and structural information. The following tables summarize the performance of HPLC, GC-MS, and NMR for the analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. It offers excellent resolution for separating complex mixtures and is highly reproducible for quantitative analysis.

Table 1: Comparative HPLC Data for this compound and Alternatives

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound5.899.5>99
4-Bromo-3-methylbenzonitrile6.50.3-
2-Bromo-5-cyanobenzaldehyde5.20.2-

Note: Data is illustrative and will vary based on specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, allowing for the identification and quantification of impurities.

Table 2: Comparative GC-MS Data for this compound and Alternatives

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound8.2209/211 (M+), 182, 130, 102
4-Bromo-3-methylbenzonitrile7.5195/197 (M+), 116, 90
2-Bromo-5-cyanobenzaldehyde8.0209/211 (M+), 182, 130, 102

Note: The presence of bromine results in characteristic M+ and M+2 isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative purity assessment (qNMR). It provides detailed information about the chemical environment of each atom in a molecule.

Table 3: Comparative ¹H NMR Data (in CDCl₃) for this compound and Alternatives

CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)Other Protons δ (ppm)
This compound10.48.2 (s), 7.9 (d), 7.7 (d)-
4-Bromo-3-methylbenzonitrile-7.8 (s), 7.6 (d), 7.4 (d)2.5 (s, CH₃)
2-Bromo-5-cyanobenzaldehyde10.38.1 (d), 7.9 (dd), 7.8 (d)-

Note: Chemical shifts are approximate and can be influenced by concentration and residual solvents.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis (qNMR), a known amount of an internal standard is added, and longer relaxation delays are used.

  • Data Analysis: Integrate the signals of the compound and any visible impurities. The purity can be calculated by comparing the integral of the analyte's protons to the integrals of impurity protons, taking into account the number of protons for each signal.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound derivatives.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product Synthesis Synthesized Crude Product Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Analysis Purification->NMR FinalProduct Pure Compound (>99%) HPLC->FinalProduct GCMS->FinalProduct NMR->FinalProduct

Caption: General workflow for synthesis, purification, and purity assessment.

Analytical_Technique_Selection Start Purity Assessment Required Volatility Is the compound volatile? Start->Volatility StructuralInfo Is detailed structural information needed? Volatility->StructuralInfo No GCMS Use GC-MS Volatility->GCMS Yes Quantitative Is precise quantification of known impurities needed? StructuralInfo->Quantitative No NMR Use NMR StructuralInfo->NMR Yes HPLC Use HPLC Quantitative->HPLC Yes Combined Use a combination of techniques Quantitative->Combined No

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4-Bromo-3-formylbenzonitrile: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in method selection and validation.

Introduction to Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose.[2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4] A well-validated method provides reliable and reproducible data, which is essential for regulatory submissions and quality control.[5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of this compound.[6] Coupled with a UV detector, this method offers a balance of sensitivity, specificity, and cost-effectiveness.[7]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).

2. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Methanol (HPLC grade)

  • Phosphoric acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_start Weigh Reference Standard & Sample prep_dissolve Dissolve in Acetonitrile prep_start->prep_dissolve prep_dilute Dilute to Working Concentrations prep_dissolve->prep_dilute prep_filter Filter with 0.45 µm Syringe Filter prep_dilute->prep_filter analysis_inject Inject into HPLC System prep_filter->analysis_inject analysis_separate Separation on C18 Column analysis_inject->analysis_separate analysis_detect UV Detection at 254 nm analysis_separate->analysis_detect analysis_data Data Acquisition & Integration analysis_detect->analysis_data quant_cal Generate Calibration Curve analysis_data->quant_cal quant_calc Calculate Concentration quant_cal->quant_calc

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It offers high separation efficiency and definitive identification of the analyte and potential impurities based on their mass spectra.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Autosampler.

2. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

  • Volumetric flasks, pipettes, and syringes

3. Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Initial temperature of 150 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu (in full scan mode for identification) or Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to construct a calibration curve (e.g., 0.1-10 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in dichloromethane, and dilute to a concentration within the calibration range.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification & Identification prep_start Weigh Reference Standard & Sample prep_dissolve Dissolve in Dichloromethane prep_start->prep_dissolve prep_dilute Dilute to Working Concentrations prep_dissolve->prep_dilute analysis_inject Inject into GC System prep_dilute->analysis_inject analysis_separate Separation on Capillary Column analysis_inject->analysis_separate analysis_ionize Electron Ionization (70 eV) analysis_separate->analysis_ionize analysis_detect Mass Detection (Scan or SIM) analysis_ionize->analysis_detect analysis_data Data Acquisition analysis_detect->analysis_data quant_cal Generate Calibration Curve analysis_data->quant_cal quant_id Identify by Mass Spectrum analysis_data->quant_id quant_calc Calculate Concentration quant_cal->quant_calc

Caption: Workflow for GC-MS quantification of this compound.

Comparative Performance Data

The following table summarizes the typical validation parameters for the quantification of this compound using the described HPLC-UV and GC-MS methods.

Parameter HPLC-UV GC-MS (SIM Mode) Commentary
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)GC-MS provides superior specificity due to mass fragmentation patterns, which are unique to the compound.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective concentration ranges.
Range 1 - 100 µg/mL0.1 - 10 µg/mLThe optimal range may vary based on instrument sensitivity and sample matrix.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods show high accuracy, indicating minimal systematic error.[4]
Precision (%RSD) < 2.0%< 2.5%Both methods are highly precise, with low variability in repeated measurements.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLGC-MS is generally more sensitive, allowing for the detection of lower concentrations.[3]
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLThe higher sensitivity of GC-MS translates to a lower limit of quantitation.
Throughput Moderate (typical run time 15-20 min)Moderate (typical run time 20-25 min)Throughput is comparable, though GC oven cooling can add to the cycle time.
Cost LowerHigherHPLC systems are generally less expensive to acquire and maintain than GC-MS systems.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound.

  • HPLC-UV is a cost-effective and widely accessible technique that is highly suitable for routine quality control and assays where high sensitivity is not the primary requirement. Its simplicity and robustness make it an excellent choice for many applications.[7]

  • GC-MS offers superior specificity and sensitivity, making it the preferred method for trace-level quantification, impurity profiling, and definitive identification.[8][9] The ability to confirm the identity of the analyte through its mass spectrum is a significant advantage, particularly in complex matrices or during early-stage drug development.

The ultimate choice of method will depend on the specific analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, available instrumentation, and the need for structural confirmation. For comprehensive characterization, employing both techniques can provide complementary information.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of aromatic building blocks is a cornerstone of modern synthesis. 4-Bromo-3-formylbenzonitrile is a valuable substrate, featuring three distinct functional groups that allow for diverse synthetic manipulations. The choice of an appropriate palladium catalyst is critical for achieving high yields and selectivity in cross-coupling reactions involving the C-Br bond. This guide provides an objective comparison of various palladium catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, supported by experimental data and detailed protocols.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of several common palladium catalysts in key cross-coupling reactions. The data is compiled from studies on this compound and structurally similar aryl bromides to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄ (2 mol%)-K₂CO₃Toluene/H₂O10012~85-95~42-48~3.5-4.0
Pd(OAc)₂ (1 mol%)SPhos (2 mol%)K₃PO₄1,4-Dioxane1008>95>95>11.9
PdCl₂(dppf) (2 mol%)-Cs₂CO₃THF/H₂O8012~95~47.5~4.0
Pd/C (3 wt% Pd)-K₂CO₃Water1001~90-100~30-33~30-33

Table 2: Heck Coupling of this compound with Styrene

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ (1 mol%)PPh₃ (2 mol%)Et₃NDMF12016~80-90~80-90~5.0-5.6
Pd₂(dba)₃ (0.5 mol%)P(t-Bu)₃ (1 mol%)Cy₂NMe1,4-Dioxane10012>90>180>15
Pd/C (3 wt% Pd)-NaOAcDMA/H₂O12024~75-85~25-28~1.0-1.2

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (1 mol%)CuI (2 mol%)Et₃NTHF656>90
Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)i-Pr₂NHToluene808~85-95
[DTBNpP]Pd(crotyl)Cl (1 mol%)-DBUTHF2512~80-90

Table 4: Buchwald-Hartwig Amination of this compound with Aniline

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOt-BuToluene10012>95
Pd₂(dba)₃ (1 mol%)BINAP (1.5 mol%)K₃PO₄1,4-Dioxane11018~90-95
XPhos Pd G2 (2 mol%)-K₂CO₃t-BuOH10010>95

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This procedure outlines the coupling of an aryl bromide with an arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mizoroki-Heck Reaction

This procedure details the coupling of an aryl bromide with an alkene.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (if required, e.g., PPh₃, 2-4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, and ligand (if used).

  • Add the anhydrous, degassed solvent, followed by the base and the alkene.

  • Seal the tube and heat the mixture to the specified temperature (e.g., 100-120 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting residue via column chromatography.

Protocol 3: Sonogashira Cross-Coupling

This protocol describes the coupling of an aryl bromide with a terminal alkyne.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)

  • Copper(I) iodide (CuI) (2-4 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This procedure outlines the C-N bond formation between an aryl bromide and an amine.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the aryl bromide and the amine.

  • Seal the vessel and heat the mixture with stirring until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Visual aids are crucial for understanding complex chemical processes and experimental designs. The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Heck_Mizoroki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim HPdX H-Pd(II)L₂-X BetaElim->HPdX Substituted Alkene RedElim Reductive Elimination HPdX->RedElim Base RedElim->Pd0 H-Base⁺ X⁻

Caption: General Catalytic Cycle of the Mizoroki-Heck Reaction.

Experimental_Workflow start Reactant & Catalyst Selection setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: Generalized Experimental Workflow for Cross-Coupling Reactions.

References

Evaluating the Efficiency of 4-Bromo-3-formylbenzonitrile Derivatives in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated benzonitrile moieties is a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of therapeutic agents. This guide provides a comparative analysis of the synthetic efficiency of key intermediates related to 4-bromo-3-formylbenzonitrile, with a particular focus on the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Crisaborole. While direct, multi-case comparative data for this compound itself is sparse in publicly available literature, its derivative, 4-(4-bromo-3-formylphenoxy)benzonitrile, serves as a well-documented and highly relevant case study for evaluating synthetic efficiency against alternative routes.

This guide will delve into a side-by-side comparison of two distinct synthetic pathways to Crisaborole, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical and biological pathways involved.

Comparative Analysis of Synthetic Routes to Crisaborole

The synthesis of Crisaborole provides an excellent platform for comparing the efficiency of different synthetic strategies. Below, we compare a linear approach starting from 2-bromo-5-hydroxybenzaldehyde with an alternative convergent synthesis commencing with 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile.

Table 1: Comparison of Synthetic Pathways to Crisaborole

ParameterRoute 1: Linear Synthesis via 4-(4-Bromo-3-formylphenoxy)benzonitrileRoute 2: Convergent Synthesis via 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile
Starting Materials 2-Bromo-5-hydroxybenzaldehyde, 4-Fluorobenzonitrile4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile
Key Intermediates 4-(4-Bromo-3-formylphenoxy)benzonitrile, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile4-(4-Cyanophenoxy)-2-hydroxymethyl-benzenediazonium salt
Overall Yield ~32-40%Not explicitly stated, but individual steps are high-yielding.
Number of Steps Approximately 5-6 stepsApproximately 3-4 steps from the key intermediate.
Key Reactions Nucleophilic Aromatic Substitution, Reduction, Borylation, CyclizationDiazotization, Borylation, Cyclization
Reagents & Conditions High temperatures (115°C), n-BuLi (-78°C)Milder conditions for some steps.
Advantages Well-established route with readily available starting materials.Potentially shorter route with fewer steps from the key intermediate.
Disadvantages Use of cryogenic temperatures and highly reactive organolithium reagents.The synthesis of the starting material itself involves multiple steps.

Detailed Experimental Protocols

Route 1: Synthesis of Crisaborole via 4-(4-Bromo-3-formylphenoxy)benzonitrile

This synthetic pathway commences with a nucleophilic aromatic substitution to form the key diaryl ether intermediate.

Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

  • Procedure: In a reaction vessel under a nitrogen atmosphere, 2-bromo-5-hydroxybenzaldehyde (100 g, 497 mmol) and 4-fluorobenzonitrile (301.2 g, 2487 mmol) are dissolved in a mixture of N,N-dimethylformamide (DMF, 250 mL) and toluene (500 mL). Potassium carbonate (206.2 g, 1492 mmol) is added, and the mixture is heated to 115°C for 8 hours. Upon completion, the reaction mixture is filtered, and the solvents are removed under reduced pressure. The residue is worked up with ethyl acetate and water to yield the crude product, which is then purified by recrystallization from a hot mixture of ethyl acetate and toluene.[1]

  • Yield: Approximately 71%.[1]

Step 2: Reduction of 4-(4-Bromo-3-formylphenoxy)benzonitrile

  • Procedure: 4-(4-Bromo-3-formylphenoxy)benzonitrile (100 g) is dissolved in methanol (500 mL) and cooled to 10-15°C. Sodium borohydride (6.2 g) is added in portions over 60-90 minutes. The reaction is stirred at 15-20°C. After completion, water is added, and the resulting solid is filtered, washed with water, and dried to afford 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[2]

  • Yield: High, often quantitative.

Step 3: Borylation and Cyclization to Crisaborole

  • Procedure: The alcohol from the previous step is protected, for example, as a methoxymethyl (MOM) ether. The protected compound is then dissolved in dry THF and cooled to -78°C. n-Butyllithium is added, followed by triisopropyl borate. The reaction mixture is warmed to room temperature. Deprotection and cyclization are then achieved by treatment with aqueous hydrochloric acid.[2][3]

  • Yield: 22-57% over the final steps.[2]

Route 2: Alternative Synthesis of Crisaborole

This route utilizes a different key intermediate and a diazotization reaction.

Step 1: Synthesis of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile (Starting Material)

  • This intermediate can be synthesized in a multi-step process involving the coupling of a protected 2-nitro-5-hydroxybenzaldehyde with 4-fluorobenzonitrile, followed by reduction of both the nitro and formyl groups.

Step 2: Diazotization and Borylation

  • Procedure: 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile is treated with an acid (e.g., HCl) and then sodium nitrite at low temperatures to form the corresponding diazonium salt in situ. This is followed by a borylation reaction, for example, using bis(pinacolato)diboron in the presence of a palladium catalyst.[4]

  • Yield: This sequence can be performed as a one-pot process.

Step 3: Cyclization to Crisaborole

  • Procedure: The boronate ester intermediate from the previous step undergoes acid-catalyzed cyclization to yield Crisaborole.[4]

  • Yield: Good to high yields for the cyclization step.

Visualizations

Signaling Pathway of Crisaborole (PDE4 Inhibition)

Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory cytokines.

PDE4_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Pro_inflammatory_Cytokines Pro-inflammatory Cytokines PKA->Pro_inflammatory_Cytokines Inhibits Anti_inflammatory_Response Anti-inflammatory Response PKA->Anti_inflammatory_Response Promotes Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Mechanism of Action of Crisaborole via PDE4 Inhibition.
Experimental Workflow: Synthesis of Crisaborole (Route 1)

The following diagram illustrates the key steps in the linear synthesis of Crisaborole.

Crisaborole_Synthesis_Route1 A 2-Bromo-5-hydroxybenzaldehyde + 4-Fluorobenzonitrile B Nucleophilic Aromatic Substitution (K2CO3, DMF, 115°C) A->B C 4-(4-Bromo-3-formylphenoxy)benzonitrile B->C D Reduction (NaBH4, MeOH) C->D E 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile D->E F Protection, Borylation & Cyclization (n-BuLi, (i-PrO)3B, HCl) E->F G Crisaborole F->G Synthesis_Comparison cluster_route1 Route 1 Details cluster_route2 Route 2 Details Start Choice of Synthetic Route Route1 Route 1: Linear Synthesis Start->Route1 Consideration: Established Protocol Route2 Route 2: Convergent Synthesis Start->Route2 Consideration: Potentially Shorter R1_Pros Pros: - Readily available starting materials Route1->R1_Pros R1_Cons Cons: - Cryogenic conditions - Organolithium reagents Route1->R1_Cons R2_Pros Pros: - Fewer steps from key intermediate - Milder conditions for some steps Route2->R2_Pros R2_Cons Cons: - Synthesis of starting material is complex Route2->R2_Cons

References

The Biological Potential of 4-Bromo-3-formylbenzonitrile Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. This guide provides a comparative analysis of the biological activities of compounds hypothetically derived from the versatile starting material, 4-Bromo-3-formylbenzonitrile. Due to a lack of publicly available experimental data on compounds directly synthesized from this specific precursor, this guide draws upon the established biological profiles of structurally related chemical classes, such as quinazolines, pyrimidines, and chalcones, which could plausibly be synthesized from this compound.

The unique trifunctional nature of this compound, featuring a bromine atom, a formyl group, and a nitrile moiety on a benzene ring, presents a rich platform for the synthesis of a diverse array of heterocyclic and other complex organic molecules. These functionalities offer multiple reaction sites for cyclization, condensation, and substitution reactions, paving the way for the creation of novel compounds with potential therapeutic applications.

Potential Anticancer Activity of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, most notably their anticancer properties.[1][2][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, are established EGFR inhibitors used in cancer therapy.[4]

Hypothetically, this compound could serve as a key building block for the synthesis of novel quinazoline derivatives. The formyl group can readily participate in condensation reactions with suitable amino-compounds to form the pyrimidine ring of the quinazoline core. The bromo and nitrile substituents could then be further modified to explore structure-activity relationships (SAR).

Below is a comparative table of the in-vitro anticancer activity of various quinazoline derivatives against different cancer cell lines, illustrating the potential efficacy of this class of compounds.

Compound ClassSpecific Derivative (Example)Cancer Cell LineIC50 (µM)
Quinazoline Derivatives Compound AMGC-803 (Gastric)0.85[2]
Compound BMCF-7 (Breast)15.85[4]
Compound CSW480 (Colon)17.85[4]
Gefitinib (Reference)HeLa (Cervical)4.3[5]
Gefitinib (Reference)MDA-MB-231 (Breast)28.3[5]

Potential Antimicrobial Activity of Pyrimidine and Chalcone Derivatives

Beyond oncology, derivatives of this compound could exhibit significant antimicrobial properties. The formyl group is a classic precursor for the synthesis of various heterocyclic systems known for their activity against a range of pathogens.

Pyrimidine derivatives , for instance, are integral components of nucleic acids and have been extensively investigated for their antimicrobial potential. The synthesis of novel pyrimidines from this compound could involve condensation of the formyl group with active methylene compounds like malononitrile, followed by cyclization with urea or thiourea.

Chalcones , which are α,β-unsaturated ketones, represent another class of biologically active compounds that could be synthesized from this compound via Claisen-Schmidt condensation of the formyl group with an appropriate acetophenone. Chalcones and their heterocyclic derivatives have shown promising antibacterial and antifungal activities.

The following table summarizes the antimicrobial activity of representative pyrimidine and other heterocyclic compounds against various microbial strains.

Compound ClassSpecific Derivative (Example)Microbial StrainMIC (µg/mL)
Heterocyclic Compounds Pyrazoline-coumarin hybridStaphylococcus aureus>100
2-Aminopyrimidine derivativeEscherichia coli>100
Benzothiazepine derivativeCandida albicans>100

Experimental Protocols

To ensure the reproducibility and validation of biological activity data, detailed experimental protocols are essential. Below are standardized methodologies for key in-vitro assays.

In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds, dissolved in DMSO, are added to the wells at various concentrations. Control wells receive only DMSO.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4][5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Potential Synthetic Pathways and Workflows

To conceptualize the synthesis and evaluation process, the following diagrams, generated using the DOT language, illustrate a hypothetical synthetic pathway from this compound and a general workflow for biological screening.

Synthesis_Pathway A This compound B Condensation with Amine-containing reactant A->B E Claisen-Schmidt Condensation A->E G Condensation with Active Methylene Compound A->G C Cyclization B->C D Quinazoline Derivative C->D H Pyrimidine Derivative C->H F Chalcone Derivative E->F G->C Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization A Design & Synthesize Derivatives from this compound B In-vitro Anticancer Screening (e.g., MTT Assay) A->B C In-vitro Antimicrobial Screening (e.g., Broth Microdilution) A->C D Determine IC50 / MIC values B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Identify Lead Compounds E->F

References

The Strategic Synthesis of Aromatase Inhibitor Intermediates: A Cost-Benefit Analysis of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical manufacturing, the selection of starting materials is a critical decision that profoundly impacts the cost, efficiency, and environmental footprint of synthesizing active pharmaceutical ingredients (APIs). This guide provides a detailed cost-benefit analysis of using 4-Bromo-3-formylbenzonitrile as a potential precursor for a key intermediate in the synthesis of third-generation aromatase inhibitors, such as Letrozole. We compare a proposed synthetic route starting from this compound with the established industrial method commencing with p-tolunitrile. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in process development and manufacturing.

Executive Summary

The industrial synthesis of Letrozole, a potent aromatase inhibitor, predominantly utilizes p-tolunitrile as the starting material. This pathway is characterized by its high efficiency and well-established protocols. An alternative synthetic route, proposed here, begins with this compound. While this alternative offers a different approach, a thorough analysis of the synthetic steps, potential yields, and starting material costs suggests that the established p-tolunitrile route is likely to remain the more cost-effective and efficient option for large-scale manufacturing. The primary challenges for the this compound route lie in the additional synthetic steps required to reach the common intermediate and the potentially higher cost of the starting material.

Comparative Analysis of Synthetic Pathways

The synthesis of Letrozole converges on the key intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. The economic viability of each synthetic pathway is largely determined by the efficiency of producing this intermediate. Below, we compare the established route from p-tolunitrile with a plausible, albeit not widely documented, route from this compound.

Table 1: Comparison of Synthetic Routes to 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile

ParameterEstablished Route: p-TolunitrileProposed Route: this compound
Starting Material p-Tolunitrile (4-Methylbenzonitrile)This compound
Key Intermediate 4-(Bromomethyl)benzonitrile4-Bromo-3-(hydroxymethyl)benzonitrile
Number of Steps to Key Intermediate 11
Number of Steps to Common Intermediate 23 (projected)
Overall Yield (Projected) HighModerate to Low
Key Reagents N-Bromosuccinimide (NBS), AIBN, 1,2,4-triazole, BaseSodium Borohydride, PBr3/HBr, 1,2,4-triazole, Base
Purification Recrystallization, Column ChromatographyColumn Chromatography likely required at multiple stages
Estimated Cost of Starting Material LowerHigher
Safety Considerations NBS is a hazardous substance.Sodium Borohydride is flammable; PBr3/HBr are corrosive.

Data Presentation: Quantitative Analysis

A direct quantitative comparison is challenging due to the limited availability of bulk pricing for this compound and the proprietary nature of large-scale manufacturing data. However, based on retail pricing and typical reaction yields, a comparative cost estimation can be made.

Table 2: Estimated Reagent Costs and Yields

Synthetic StepStarting MaterialReagentsReported/Expected YieldEstimated Relative Cost/Mole
Route 1, Step 1 p-TolunitrileNBS, AIBN, CCl4~90%[1]Low
Route 1, Step 2 4-(Bromomethyl)benzonitrile1,2,4-triazole, Base, DMF>96% selectivity[2]Moderate
Route 2, Step 1 This compoundNaBH4, Methanol~90%[3]High
Route 2, Step 2 (Proposed) 4-Bromo-3-(hydroxymethyl)benzonitrilePBr3 or HBr70-80% (estimated)Moderate
Route 2, Step 3 4-(Bromomethyl)benzonitrile1,2,4-triazole, Base, DMF>96% selectivity[2]Moderate

Note: Cost estimations are relative and based on generally available chemical pricing. Bulk industrial pricing may vary significantly.

Experimental Protocols

Established Route: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile from p-Tolunitrile

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile from p-Tolunitrile

  • Materials: p-Tolunitrile (1 g, 8.32 mmol), N-bromosuccinimide (1.77 g, 10 mmol), AIBN (catalytic amount), dry Carbon Tetrachloride (30 mL).

  • Procedure: A solution of p-tolunitrile, N-bromosuccinimide, and AIBN in dry CCl4 is refluxed for 8 hours. After cooling, the mixture is filtered. The filtrate is concentrated under reduced pressure and the crude product is recrystallized to yield 4-(bromomethyl)benzonitrile.[1]

  • Yield: ~90%[1]

Step 2: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile

  • Materials: 4-(Bromomethyl)benzonitrile (100 g), Sodium salt of 1,2,4-triazole (98 g), Dimethylformamide (DMF) (350 mL).

  • Procedure: To a solution of the sodium salt of 1,2,4-triazole in DMF at 25-30°C, a solution of 4-(bromomethyl)benzonitrile in DMF is added over 30 minutes at 10°C. The reaction mixture is stirred for 2 hours at 10-15°C. Demineralized water is then added, and the product is extracted with dichloromethane. The organic layer is distilled, and the product is crystallized.[2]

  • Selectivity: >96% for the desired isomer.[2]

Proposed Route: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile from this compound

Step 1: Reduction of this compound

  • Materials: this compound (1 g, 4.7 mmol), Sodium borohydride (0.18 g, 4.7 mmol), Methanol (10 mL).

  • Procedure: To a solution of this compound in methanol at 0°C, sodium borohydride is added in portions. The mixture is stirred for 30 minutes. The reaction is quenched with a saturated solution of ammonium chloride, and the methanol is removed under vacuum. The resulting solid is 4-bromo-3-(hydroxymethyl)benzonitrile.[3]

  • Yield: ~90%[3]

Step 2: Proposed Bromination of 4-Bromo-3-(hydroxymethyl)benzonitrile

  • Materials: 4-Bromo-3-(hydroxymethyl)benzonitrile, Phosphorus tribromide (PBr3) or concentrated Hydrobromic acid (HBr), suitable solvent (e.g., Dichloromethane).

  • Procedure: The alcohol would be dissolved in a suitable solvent and treated with a brominating agent like PBr3 or HBr. The reaction would likely be stirred at room temperature or with gentle heating until completion. Workup would involve quenching the excess brominating agent, extraction, and purification by column chromatography to yield 4-(bromomethyl)benzonitrile.

  • Expected Yield: 70-80% (This is an estimate as a specific protocol for this substrate was not found).

Step 3: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile

  • This step would follow the same protocol as Step 2 of the established route.

Mandatory Visualizations

Signaling Pathway

The end-product, Letrozole, is an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, Letrozole reduces the levels of estrogen, which is crucial for the growth of hormone-receptor-positive breast cancers.

Aromatase_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol EstrogenReceptor Estrogen Receptor Estrone->EstrogenReceptor Estradiol->EstrogenReceptor Letrozole Letrozole Letrozole->Aromatase Inhibition TumorGrowth Tumor Cell Growth and Proliferation EstrogenReceptor->TumorGrowth Stimulation

Caption: Aromatase pathway and inhibition by Letrozole.

Experimental Workflow

A standard method to evaluate the efficacy of an aromatase inhibitor is an in vitro fluorometric assay to determine its IC50 value (the concentration at which it inhibits 50% of the enzyme's activity).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of test compound (e.g., Letrozole) B2 Add test compound dilutions and controls to wells A1->B2 A2 Prepare reaction mix with human recombinant aromatase and NADPH generating system B1 Add reaction mix to 96-well plate A2->B1 A3 Prepare fluorogenic substrate B4 Initiate reaction by adding substrate A3->B4 B1->B2 B3 Pre-incubate to allow inhibitor binding B2->B3 B3->B4 B5 Measure fluorescence kinetically B4->B5 C1 Calculate reaction rates (Vmax) B5->C1 C2 Determine percent inhibition for each concentration C1->C2 C3 Plot percent inhibition vs. log(concentration) C2->C3 C4 Calculate IC50 value C3->C4

Caption: Workflow for IC50 determination of an aromatase inhibitor.

Conclusion

Based on this analysis, the established synthetic route to the key Letrozole intermediate starting from p-tolunitrile appears to be more advantageous for large-scale manufacturing than the proposed route using this compound. The p-tolunitrile route involves fewer synthetic steps to the common intermediate, likely resulting in a higher overall yield and lower manufacturing costs. While the proposed route is chemically feasible, its economic viability would depend heavily on the bulk pricing of this compound, which is anticipated to be higher than that of p-tolunitrile due to its more complex structure. For researchers and drug development professionals, this guide highlights the importance of considering not only the chemical feasibility but also the economic and logistical aspects of synthetic route selection from the earliest stages of development.

References

Spectroscopic Comparison of 4-Bromo-3-formylbenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of 4-Bromo-3-formylbenzonitrile and its constitutional isomers, primarily 2-Bromo-4-cyanobenzaldehyde and 3-Bromo-4-formylbenzonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of their distinguishing spectroscopic features. The guide summarizes key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and differentiation.

The isomers of bromo-formylbenzonitrile are of significant interest in medicinal chemistry and materials science as versatile intermediates in the synthesis of more complex molecules. Their distinct substitution patterns on the benzene ring give rise to unique electronic and steric properties, which are reflected in their spectroscopic signatures. Accurate and rapid identification of the correct isomer is crucial for the successful outcome of multi-step syntheses.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. It should be noted that while some experimental data is available, other values are estimated based on the analysis of structurally related compounds and established principles of spectroscopy.

Table 1: Infrared (IR) Spectroscopy Data

IsomerKey Absorptions (cm⁻¹)
This compound ~2230 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~1580, 1470 (C=C aromatic stretch), ~800-900 (C-H out-of-plane bend)
2-Bromo-4-cyanobenzaldehyde ~2230 (C≡N stretch), ~1705 (C=O stretch, aldehyde), ~1590, 1480 (C=C aromatic stretch), ~800-900 (C-H out-of-plane bend)
3-Bromo-4-formylbenzonitrile ~2225 (C≡N stretch), ~1710 (C=O stretch, aldehyde), ~1570, 1460 (C=C aromatic stretch), ~800-900 (C-H out-of-plane bend)

Note: The C≡N stretching frequency can be influenced by conjugation and the electronic nature of substituents. The C=O stretching frequency is also sensitive to the electronic environment.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃, estimated chemical shifts in ppm)

Isomerδ (ppm) and Multiplicity
This compound ~10.4 (s, 1H, CHO), ~8.2 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H)
2-Bromo-4-cyanobenzaldehyde ~10.3 (s, 1H, CHO), ~8.1 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H)
3-Bromo-4-formylbenzonitrile ~10.1 (s, 1H, CHO), ~8.3 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H)

Note: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern.

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃, estimated chemical shifts in ppm)

IsomerKey Chemical Shifts (ppm)
This compound ~190 (CHO), ~138-125 (Ar-C), ~117 (CN), ~115 (C-Br)
2-Bromo-4-cyanobenzaldehyde ~191 (CHO), ~140-128 (Ar-C), ~116 (CN), ~125 (C-Br)
3-Bromo-4-formylbenzonitrile ~189 (CHO), ~139-126 (Ar-C), ~118 (CN), ~122 (C-Br)

Note: The chemical shifts of the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons provide valuable structural information.

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Pattern
This compound 210/212 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)Loss of -CHO (m/z 29), loss of -Br (m/z 79/81)
2-Bromo-4-cyanobenzaldehyde 210/212 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)Loss of -CHO (m/z 29), loss of -Br (m/z 79/81)
3-Bromo-4-formylbenzonitrile 210/212 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)Loss of -CHO (m/z 29), loss of -Br (m/z 79/81)

Note: High-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns are expected to be similar but may show subtle differences in fragment ion intensities.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the formyl (CHO) and nitrile (C≡N) functional groups, as well as the substitution pattern on the aromatic ring.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the beam path.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • An average of 16 to 32 scans is typically sufficient to obtain a high-quality spectrum.

  • Data Analysis: The positions of the key absorption bands, such as the C=O stretch of the aldehyde and the C≡N stretch of the nitrile, are identified and compared to known values. The fingerprint region (below 1500 cm⁻¹) is analyzed for characteristic patterns of aromatic substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule, providing detailed information about the molecular structure and connectivity.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

    • A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and coupling patterns (multiplicities) are analyzed to elucidate the structure of the isomer.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For pure solid samples, direct insertion probe (DIP) with electron ionization is common.

  • Ionization: Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the molecular ion with minimal fragmentation.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern is analyzed to deduce structural information.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison Isomer_Synthesis Synthesis and Isolation of Isomers Sample_Purity Purity Assessment (e.g., TLC, HPLC) Isomer_Synthesis->Sample_Purity IR_Spectroscopy IR Spectroscopy Sample_Purity->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy Sample_Purity->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample_Purity->Mass_Spectrometry IR_Analysis Identify C=O and C≡N stretches Analyze fingerprint region IR_Spectroscopy->IR_Analysis NMR_Analysis Analyze chemical shifts, coupling patterns, and integrations of aromatic protons NMR_Spectroscopy->NMR_Analysis MS_Analysis Confirm Molecular Weight (M⁺) Analyze fragmentation and isotopic patterns Mass_Spectrometry->MS_Analysis Comparative_Analysis Comparative Analysis of Spectroscopic Data IR_Analysis->Comparative_Analysis NMR_Analysis->Comparative_Analysis MS_Analysis->Comparative_Analysis Isomer_Identification Isomer_Identification Comparative_Analysis->Isomer_Identification Final Identification of Isomer Structure

Caption: Workflow for the spectroscopic identification and comparison of this compound isomers.

A Comparative Guide to the Synthetic Utilization of 4-Bromo-3-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3-formylbenzonitrile is a versatile bifunctional building block in organic synthesis, offering reactive sites for a variety of transformations. Its utility stems from the presence of a bromine atom, an aldehyde group, and a nitrile functionality, allowing for sequential or domino reactions to construct complex molecular architectures. This guide provides a comparative overview of two key synthetic routes utilizing this compound: the Gewald multicomponent reaction for the synthesis of substituted 2-aminothiophenes and the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds.

Comparison of Synthetic Routes

The choice between the Gewald reaction and the Suzuki-Miyaura coupling depends on the desired final product and the strategic approach to molecular assembly. The Gewald reaction offers a rapid, one-pot synthesis of highly functionalized heterocycles, while the Suzuki-Miyaura coupling provides a robust method for constructing carbon-carbon bonds to form biaryl systems, which are prevalent in many pharmaceutical agents.[1]

ParameterGewald ReactionSuzuki-Miyaura Coupling
Reaction Type Multicomponent, CyclizationCross-coupling
Key Bond Formed C-S, C-C, C-NC-C (aryl-aryl)
Product Class 2-AminothiophenesBiaryls
Key Reagents Active methylene nitrile, Sulfur, BaseArylboronic acid/ester, Palladium catalyst, Base
Advantages High atom economy, operational simplicity, rapid assembly of complex heterocycles.[2]Broad substrate scope, high functional group tolerance, well-established and reliable.[1]
Disadvantages Limited to the synthesis of thiophenes, potential for side reactions.Requires a pre-functionalized coupling partner (boronic acid), potential for catalyst poisoning.

Synthetic Route 1: Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4] The aldehyde group of this compound serves as the carbonyl component in this reaction.

Experimental Protocol

General Procedure for the Gewald Reaction:

To a solution of this compound (1.0 eq.) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF), elemental sulfur (1.1 eq.) and a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine) are added. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.[5]

Synthetic Route 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6][7] The bromine atom of this compound makes it an ideal substrate for this transformation, enabling the synthesis of various biaryl derivatives.

Experimental Protocol

General Procedure for the Suzuki-Miyaura Coupling:

In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), an arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), a suitable ligand if required (e.g., a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[6][8]

Logical Workflow and Signaling Pathways

The decision-making process for selecting a synthetic route and the general reaction pathways are illustrated below using the DOT language.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_products Product Classes This compound This compound Gewald Reaction Gewald Reaction This compound->Gewald Reaction + Active Methylene Nitrile + Sulfur, Base Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling + Arylboronic Acid + Pd Catalyst, Base 2-Aminothiophenes 2-Aminothiophenes Gewald Reaction->2-Aminothiophenes Biaryl Compounds Biaryl Compounds Suzuki-Miyaura Coupling->Biaryl Compounds

Caption: Synthetic pathways from this compound.

G cluster_gewald Gewald Reaction Workflow start_g Mix Reactants: This compound, Active Methylene Nitrile, Sulfur, Base react_g Stir at RT or Heat start_g->react_g monitor_g Monitor by TLC react_g->monitor_g workup_g Workup: Cool, Filter/Extract monitor_g->workup_g Reaction Complete purify_g Purify: Recrystallization/ Column Chromatography workup_g->purify_g product_g 2-Aminothiophene Product purify_g->product_g

Caption: Experimental workflow for the Gewald reaction.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s Mix Reactants (Inert Atm.): This compound, Arylboronic Acid, Pd Catalyst, Base react_s Heat Reaction start_s->react_s monitor_s Monitor by TLC/GC-MS react_s->monitor_s workup_s Workup: Aqueous Extraction monitor_s->workup_s Reaction Complete purify_s Purify: Column Chromatography/ Recrystallization workup_s->purify_s product_s Biaryl Product purify_s->product_s

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthesis of 4-Bromo-3-formylbenzonitrile: Assessing Novelty and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of highly functionalized aromatic building blocks is paramount. 4-Bromo-3-formylbenzonitrile, a key intermediate for various pharmaceutical and materials science applications, presents a synthetic challenge due to its specific substitution pattern. This guide provides a comparative analysis of established synthetic pathways to this compound and assesses the novelty of a proposed improved route, offering insights into efficiency, practicality, and overall yield.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and disadvantages. Below is a summary of key quantitative data for three established pathways and a proposed improved route.

ParameterRoute A: Multi-step from 3-MethylphenolRoute B: Bromination of a Phenoxy DerivativeRoute C: Hydrolysis of a Dibromo IntermediateProposed Improved Pathway
Starting Material 3-Methylphenolm-Hydroxybenzaldehyde4-Bromo-3-(dibromomethyl)benzonitrile3-Formylbenzonitrile
Key Reagents Acetic anhydride, SO₂Cl₂, Methenamine, Liquid Br₂, 4-Fluorobenzonitrilep-Fluorobenzonitrile, NBSAgNO₃N-Bromosuccinimide (NBS)
Number of Steps 5+211
Overall Yield Not fully reported, likely low~74%69%High (literature examples suggest >80%)
Purity High purity reported for final steps>99.0%Not explicitly statedHigh

Detailed Experimental Protocols

Route A: Multi-step Synthesis from 3-Methylphenol

This lengthy pathway involves the initial protection of the hydroxyl group, followed by side-chain chlorination, hydrolysis to the aldehyde, bromination, and finally introduction of the nitrile group.

Key Experimental Steps:

  • Esterification of 3-Methylphenol: 3-Methylphenol is reacted with acetic anhydride under nitrogen to form 3-methyl-phenylacetate.

  • Chlorination: The acetate is then reacted with sulfonyl chloride and an initiator like azobisisobutyronitrile (AIBN) to yield a mixture of 3-chloromethyl-phenyl ester and 3-dichloromethyl-phenyl ester.

  • Hydrolysis: The chlorinated mixture is hydrolyzed using methenamine followed by hydrochloric acid to produce 3-hydroxy-benzaldehyde.

  • Bromination: The resulting 3-hydroxy-benzaldehyde is brominated using liquid bromine in dichloromethane at low temperatures to yield 4-bromo-3-hydroxy-benzaldehyde.[1]

  • Condensation: Finally, a condensation reaction with 4-fluorobenzonitrile in the presence of a base like potassium carbonate affords 4-(4-bromo-3-formyl-phenoxy)-benzonitrile.[1] Note: This final product is a derivative, and an additional step would be required to obtain the title compound.

Route B: Bromination of 4-(3-(formyl)phenoxy)benzonitrile

This two-step approach begins with the synthesis of a precursor molecule which is then brominated.

Key Experimental Steps:

  • Synthesis of 4-(3-(formyl)phenoxy)benzonitrile: m-Hydroxybenzaldehyde is reacted with p-fluorobenzonitrile in DMF with potassium carbonate at 110°C for 16 hours. The product is isolated with a reported yield of 91%.[1]

  • Bromination: The resulting 4-(3-(formyl)phenoxy)benzonitrile is treated with N-bromosuccinimide (NBS) in acetonitrile with a catalytic amount of p-toluenesulfonic acid and refluxed for 6 hours to yield 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile with a reported yield of 81%.[1] Note: This also yields a phenoxy derivative.

Route C: Hydrolysis of 4-Bromo-3-(dibromomethyl)benzonitrile

This method offers a more direct conversion to the aldehyde functionality.

Key Experimental Steps:

  • Hydrolysis: 4-bromo-3-(dibromomethyl)benzonitrile is dissolved in ethanol.[2] An aqueous solution of silver nitrate (AgNO₃) is added dropwise at 60°C, and the mixture is refluxed.[2] The product, this compound, is obtained after extraction and column chromatography with a reported yield of 69%.[2]

Proposed Improved Pathway: Direct Bromination of 3-Formylbenzonitrile

To enhance efficiency and reduce the number of synthetic steps, a more direct approach is proposed. This pathway leverages the selective bromination of a readily available starting material.

Key Experimental Steps:

  • Electrophilic Bromination: 3-Formylbenzonitrile is subjected to electrophilic bromination using N-bromosuccinimide (NBS) in an acidic medium, such as a sulfuric acid/water mixture. The reaction is performed under controlled temperature and light-avoiding conditions to ensure high regioselectivity and yield. This type of selective bromination of an activated aromatic ring is a well-established and efficient transformation.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Synthetic_Pathways_Comparison cluster_A Route A cluster_B Route B cluster_C Route C cluster_Proposed Proposed Improved Pathway A1 3-Methylphenol A2 3-Methyl-phenylacetate A1->A2 Ac₂O A3 Chlorinated Intermediate A2->A3 SO₂Cl₂ A4 3-Hydroxy-benzaldehyde A3->A4 Hydrolysis A5 4-Bromo-3-hydroxy-benzaldehyde A4->A5 Br₂ A6 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile A5->A6 4-Fluorobenzonitrile B1 m-Hydroxybenzaldehyde B2 4-(3-Formyl-phenoxy)benzonitrile B1->B2 p-Fluorobenzonitrile B3 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile B2->B3 NBS C1 4-Bromo-3-(dibromomethyl)benzonitrile C2 This compound C1->C2 AgNO₃, H₂O P1 3-Formylbenzonitrile P2 This compound P1->P2 NBS, H₂SO₄

Caption: Comparative overview of synthetic pathways to this compound and its derivatives.

Experimental_Workflow start Starting Material reaction Reaction Setup (Solvent, Reagents, Catalyst) start->reaction conditions Reaction Conditions (Temperature, Time, Atmosphere) reaction->conditions workup Aqueous Workup (Quenching, Extraction) conditions->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, Purity) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for chemical synthesis.

Assessment of Novelty and Conclusion

The proposed improved pathway represents a significant advancement over the more traditional, multi-step syntheses (Routes A and B). Its novelty lies in its conciseness and efficiency, reducing a five-step or two-step sequence to a single, high-yielding transformation. Compared to Route C, which is also a single step, the proposed pathway avoids the use of a potentially difficult-to-synthesize dibromo starting material and costly silver nitrate.

The direct bromination of 3-formylbenzonitrile is an attractive strategy for the large-scale production of this compound. It utilizes readily available starting materials and reagents, and the reaction conditions are generally scalable. For researchers and drug development professionals, this streamlined approach offers a more time- and cost-effective route to a valuable building block, thereby accelerating discovery and development timelines. Further optimization of the reaction conditions for the proposed pathway could lead to even higher yields and purity, solidifying its position as the preferred method for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-formylbenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-3-formylbenzonitrile, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, and can cause skin and eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3][4]

  • Body Protection: A lab coat or chemical-resistant apron.[3][4]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust formation is likely, a respirator may be necessary.[4][5]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures the compound is managed in an environmentally responsible and compliant manner.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Store the waste in a clearly labeled, sealed, and compatible container. The container should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.

    • Provide them with the accurate chemical name and any available Safety Data Sheet (SDS) information.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[3][4]

    • Wear the appropriate PPE as listed above.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[5]

    • For large spills, contact your EHS department immediately.

Quantitative Data Summary

The following table summarizes key hazard information for this compound and related isomers.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to your specific research and development methodologies. Always conduct a thorough risk assessment before beginning any new experiment.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_spill Is there a spill? ppe->check_spill spill_procedure Follow Spill Management Protocol check_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Sealed Container check_spill->collect_waste No spill_procedure->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Arrange for Professional Waste Disposal contact_ehs->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.